2H-1,4-Benzothiazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMIJNXNMDHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201355 | |
| Record name | 4H-1,4-Benzothiazin-3-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-20-2 | |
| Record name | 2H-1,4-Benzothiazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-20-2 | |
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| Record name | 4H-1,4-Benzothiazin-3-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5325-20-2 | |
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| Record name | 4H-1,4-Benzothiazin-3-one | |
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| Record name | 4H-1,4-benzothiazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4H-1,4-BENZOTHIAZIN-3-ONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W89RAU9XR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2H-1,4-Benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic scaffold, 2H-1,4-benzothiazin-3(4H)-one. This core structure is of significant interest in medicinal chemistry, serving as a key building block for the development of a wide range of biologically active compounds. This document outlines a common and effective synthetic protocol and details the standard methods for its characterization.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation reaction of 2-aminothiophenol with a suitable C2-electrophile, such as chloroacetic acid or chloroacetyl chloride. The following section provides a detailed experimental protocol for a widely used method.
Synthetic Scheme
The reaction proceeds via an initial S-alkylation of the thiophenol, followed by an intramolecular cyclization through acylation of the amino group to form the six-membered heterocyclic ring.
Caption: General synthetic scheme for this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from 2-aminothiophenol and chloroacetic acid.
Materials:
-
2-Aminothiophenol
-
Chloroacetic acid
-
Ethanol
-
Sodium hydroxide (for neutralization, if necessary)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in ethanol.
-
Addition of Reagent: To this solution, add chloroacetic acid (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain it for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the solution is acidic, it can be neutralized with a dilute solution of sodium hydroxide.
-
Isolation of Crude Product: The product often precipitates out of the solution upon cooling. The crude product can be isolated by vacuum filtration and washed with cold water.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of this compound.
Physical and Spectroscopic Data
The following tables summarize the key characterization data for this compound.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 176-178 °C[1] |
Table 2: Spectroscopic Data
| Technique | Key Features and Expected Values |
| Infrared (IR) | - N-H stretch: ~3200-3400 cm⁻¹ - C=O stretch (amide): ~1660-1680 cm⁻¹[2] - C-H aromatic stretch: ~3000-3100 cm⁻¹ - C-S stretch: ~600-800 cm⁻¹ |
| ¹H NMR | - Aromatic protons: δ ~6.8-7.5 ppm (multiplet, 4H) - N-H proton: δ ~10.5 ppm (singlet, 1H) - CH₂ protons: δ ~3.5 ppm (singlet, 2H) |
| ¹³C NMR | - C=O carbon: ~165 ppm - Aromatic carbons: ~115-140 ppm - CH₂ carbon: ~30 ppm |
| Mass Spectrometry | - Molecular ion peak (M⁺): m/z = 165 |
Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Acetylcholinesterase Inhibition: For the potential treatment of Alzheimer's disease[2][3].
-
Antimicrobial and Antifungal Activity [4].
-
Calcium Channel Blockade .
-
Anti-inflammatory Properties .
The versatile synthetic handles on the benzothiazine ring, particularly at the N-4 position and on the aromatic ring, allow for the generation of diverse chemical libraries for drug discovery campaigns.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers can utilize this information as a starting point for their own synthetic endeavors and for the development of novel therapeutic agents based on this valuable heterocyclic core.
References
An In-depth Technical Guide to the Physicochemical Properties of 2H-1,4-Benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of 2H-1,4-Benzothiazin-3(4H)-one. This heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in neurodegenerative diseases and oncology.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NOS | |
| Molecular Weight | 165.21 g/mol | |
| CAS Number | 5325-20-2 | |
| Melting Point | 176-178 °C | |
| Appearance | White to off-white crystalline solid | General Observation |
| Purity | >97% | |
| Computed LogP | 0.1 (for 1,1-dioxide derivative) | [1] |
| Solubility | Soluble in DMSO and other organic solvents | [2] |
Experimental Protocols
The synthesis of the this compound core is most commonly achieved through the condensation of 2-aminothiophenol with an appropriate C2 electrophile. The following protocol is a representative method adapted from procedures described in the literature for the synthesis of benzothiazine derivatives.[3][4]
Synthesis of this compound via Condensation
This procedure details the cyclization reaction between 2-aminothiophenol and chloroacetyl chloride.
Materials:
-
2-Aminothiophenol
-
Chloroacetyl chloride
-
Anhydrous diethyl ether or a similar inert solvent
-
Triethylamine or another suitable base
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminothiophenol (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq) to act as a base. Subsequently, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous diethyl ether dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to obtain this compound as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound and its derivatives.
Caption: General workflow for synthesis and analysis.
Biological Activity Context
While a definitive signaling pathway for the parent this compound is not extensively detailed, its derivatives have shown significant biological activities. Notably, various substituted benzothiazinones have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[2][5] The core structure serves as a crucial pharmacophore that can be modified to interact with the active sites of various enzymes. For instance, molecular docking studies of certain derivatives have shown π–π stacking interactions between the benzothiazine ring system and key amino acid residues like Trp286 in the AChE active site.[2] The broader benzothiazine class has also been investigated for activities such as calcium and calmodulin antagonism, antibacterial properties, and as tyrosine kinase inhibitors.[6]
The diagram below conceptualizes the inhibitory action of a benzothiazine derivative on a target enzyme, a common mechanism explored in drug development.
Caption: Enzyme inhibition by a benzothiazine derivative.
References
- 1. This compound 1,1-dioxide | C8H7NO3S | CID 1490926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2H-1,4-Benzothiazin-3(4H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of various 2H-1,4-Benzothiazin-3(4H)-one derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including potential applications in the development of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes a key mechanism of action.
Crystallographic Data of this compound Derivatives
The following tables summarize the crystallographic data for several this compound derivatives, providing a comparative overview of their structural parameters.
Table 1: Crystal Data and Structure Refinement for Selected Derivatives
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one[1] | C₁₅H₁₁NO₂S | 269.31 | Monoclinic | P2₁/c | 9.1323(3) | 15.2893(4) | 10.5214(4) | 90 | 114.669(1) | 90 | 1334.99(8) | 4 |
| 2-(4-Chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one | C₁₆H₁₂ClNO₂S | 317.78 | Triclinic | P-1 | 7.7273(19) | 8.649(2) | 12.298(3) | 82.032(3) | 72.349(2) | 68.829(3) | 730.0(3) | 2 |
| 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one | C₁₁H₉NOS | 203.25 | Monoclinic | P2₁/n | 9.005(2) | 10.889(3) | 10.341(3) | 90 | 104.565(7) | 90 | 981.3(4) | 4 |
| (2Z)-2-Benzylidene-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3(4H)-one | C₁₈H₁₃NOS | 291.35 | Orthorhombic | Pbca | 9.0254(13) | 7.7388(12) | 42.488(7) | 90 | 90 | 90 | 2967.6(8) | 8 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of these derivatives often involves multi-step reactions. A general overview of the synthetic strategies is provided below.
A common method for the synthesis of the this compound core involves the reaction of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[2] For instance, the synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid involved the initial preparation of ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, followed by hydrolysis.
In a specific example, the synthesis of a series of thiadiazole hybrid compounds with benzothiazine derivatives was achieved through a nucleophilic substitution reaction between thiadiazole ring derivatives and a 6-(2-chloroacetyl)-2H-benzo[b][3][4]thiazin-3(4H)-one molecule.[5] The reaction mixture, containing the reactants and potassium carbonate in acetone, was refluxed overnight.[5] The resulting product was then purified by recrystallization from ethanol.[5]
Crystal Growth and X-ray Diffraction Analysis
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
For the X-ray structure determination, a single crystal of suitable dimensions is mounted on a diffractometer. Data collection is performed at a specific temperature, often at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations. A monochromatic X-ray source, such as Mo Kα or Cu Kα radiation, is used. The diffraction data are collected using techniques like ω-scans.
The collected data are then processed, which includes corrections for Lorentz and polarization effects, and an absorption correction is applied. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
Biological Activity and Signaling Pathway
Certain this compound derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine.[5] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
The proposed mechanism of action involves the binding of the benzothiazine derivative to the active site of the AChE enzyme, thereby preventing acetylcholine from being hydrolyzed. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can help to improve cognitive function.
Caption: Acetylcholinesterase Inhibition Pathway by this compound Derivatives.
Conclusion
The crystal structure analysis of this compound derivatives provides valuable insights into their three-dimensional architecture, which is fundamental for understanding their structure-activity relationships. The detailed experimental protocols offer a foundation for the synthesis and characterization of new derivatives. Furthermore, the elucidation of their mechanism of action, such as the inhibition of acetylcholinesterase, opens avenues for the rational design of novel therapeutic agents for neurodegenerative diseases and other conditions. This guide serves as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Profile of 2H-1,4-Benzothiazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2H-1,4-Benzothiazin-3(4H)-one (CAS No. 5325-20-2). The information presented herein is essential for the identification, characterization, and quality control of this important structural motif found in various biologically active molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol .[1][2]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | N-H |
| ~7.0-7.5 | Multiplet | 4H | Aromatic C-H |
| ~3.5 | Singlet | 2H | S-CH₂ |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data is compiled from typical values for this structural class.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type |
| ~165 | C=O (Amide) |
| ~138 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~124 | Aromatic CH |
| ~117 | Aromatic CH |
| ~116 | Aromatic C (quaternary) |
| ~29 | S-CH₂ |
Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1400 | Medium | C-N Stretch |
| ~750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Note: The appearance of IR spectra can be influenced by the sampling method (e.g., KBr pellet, thin film).
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 165 | High | [M]⁺ (Molecular Ion) |
| 137 | Moderate | [M-CO]⁺ |
| 109 | Moderate | [M-CO-CO]⁺ or [M-C₂H₂O₂]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique employed (e.g., Electron Impact, Chemical Ionization).
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. Below are standardized protocols for NMR, IR, and MS analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-20 mg of the solid sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the solid is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans (usually 8 to 64 for good signal-to-noise).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.[4][5] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a potentially longer relaxation delay are often necessary to obtain a spectrum with an adequate signal-to-noise ratio.[4]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is then referenced to the solvent peak or TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid Sample (Thin Film Method)
-
Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[6][7]
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[6]
-
Background Spectrum: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition: Run the analysis of the sample. The resulting interferogram is converted to a spectrum via Fourier transformation.[8] The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent to remove all traces of the sample.
Mass Spectrometry (MS)
Electron Impact (EI) Ionization
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is then heated in a vacuum to induce vaporization.[9][10]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[9][10]
-
Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, charged ions and neutral radicals or molecules. This fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[10]
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. 4H-1,4-Benzothiazin-3-one | C8H7NOS | CID 21396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. bhu.ac.in [bhu.ac.in]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. mse.washington.edu [mse.washington.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. youtube.com [youtube.com]
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of 1,4-Benzothiazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzothiazine scaffold, a heterocyclic motif featuring a benzene ring fused to a thiazine ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation, characterized by a fold along the nitrogen-sulfur axis, imparts a diverse range of biological activities, making it a cornerstone for the development of novel therapeutics.[1] This technical guide delves into the discovery and rich history of 1,4-benzothiazine scaffolds, providing a comprehensive overview of their synthesis, natural occurrence, and the evolution of their therapeutic applications. We will explore key milestones, from their initial synthesis to their identification as crucial components of natural pigments and their current status as promising scaffolds in drug discovery.
A Historical Perspective: The Unveiling of the 1,4-Benzothiazine Core
The journey of the 1,4-benzothiazine scaffold begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. While related structures like phenothiazine were known since 1883, the first documented synthesis of a 1,4-benzothiazine derivative is credited to M. Claasz in 1912. His pioneering work involved the reaction of 2-aminothiophenol with carbon disulfide, which laid the foundational stone for the synthetic chemistry of this versatile scaffold.
Parallel to its synthetic discovery, the 1,4-benzothiazine core was also being unraveled in the realm of natural products. It was identified as the fundamental structural unit of pheomelanins, the pigments responsible for red and yellow hair and skin tones.[2] This discovery highlighted the biological significance of the scaffold and spurred further investigation into its properties and functions.
The mid-20th century saw a surge in research on 1,4-benzothiazine derivatives, leading to the discovery of their wide-ranging pharmacological activities. This era marked the beginning of their journey as a "privileged scaffold" in medicinal chemistry, with researchers uncovering their potential as antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.
Synthetic Strategies: Building the 1,4-Benzothiazine Core
The versatility of the 1,4-benzothiazine scaffold is mirrored in the diverse synthetic routes developed for its construction. The most prevalent and historically significant starting material is 2-aminothiophenol.
The Workhorse Reaction: 2-Aminothiophenol and β-Dicarbonyl Compounds
A cornerstone in the synthesis of 1,4-benzothiazines is the condensation reaction between 2-aminothiophenol and β-dicarbonyl compounds (such as β-ketoesters and β-diketones). This reaction, often carried out under oxidative conditions, proceeds through the formation of an enaminone intermediate, followed by an intramolecular cyclization to yield the 2,3-disubstituted 4H-1,4-benzothiazine.[3][4]
Experimental Protocol: Synthesis of 2,3-Disubstituted 4H-1,4-Benzothiazines [3]
-
Reactants:
-
Substituted 2-aminobenzenethiol (10 mmol)
-
β-diketone/β-ketoester (10 mmol)
-
Dimethyl sulfoxide (DMSO) as solvent and oxidizing agent.
-
-
Procedure:
-
A mixture of the substituted 2-aminobenzenethiol and the β-dicarbonyl compound is dissolved in DMSO.
-
The reaction mixture is heated at a specified temperature (often around 100-120 °C) for a period ranging from 30 minutes to a few hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and then with a 50% ethanol solution.
-
The crude product is purified by recrystallization from ethanol.
-
Modern Methodologies
In recent years, a plethora of innovative and efficient methods for the synthesis of 1,4-benzothiazines have been developed, focusing on green chemistry principles, novel catalysts, and diverse starting materials. These include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[3]
-
Catalytic approaches: A variety of catalysts, including Lewis acids, solid supports, and nanocatalysts, have been employed to enhance the efficiency and selectivity of the cyclization reactions.[4]
-
Multi-component reactions: One-pot syntheses involving multiple starting materials have been devised to streamline the synthetic process.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of various 1,4-benzothiazine derivatives.
| Entry | R1 | R2 | R3 | Yield (%) | Reference |
| 1 | H | CH3 | COOC2H5 | 92 | [5] |
| 2 | Cl | CH3 | COOC2H5 | 85 | [5] |
| 3 | OCH3 | CH3 | COOC2H5 | 88 | [5] |
| 4 | H | C6H5 | COCH3 | 90 | [3] |
| 5 | Br | C6H5 | COCH3 | 87 | [3] |
| Table 1: Synthesis of 2,3-disubstituted 4H-1,4-benzothiazines via condensation of 2-aminothiophenols and β-ketoesters. |
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative A | HT-29 (Colon) | 7.5 | [6] |
| Derivative B | A549 (Lung) | 10.2 | [7] |
| Derivative C | MCF-7 (Breast) | 5.8 | [8] |
| Derivative D | HepG2 (Liver) | 12.1 | [9] |
| Derivative E | U87 (Glioblastoma) | 3.2 | [2] |
| Table 2: In vitro anticancer activity of selected 1,4-benzothiazine derivatives. |
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative F | S. aureus | 16 | [10] |
| Derivative G | E. coli | 32 | [10] |
| Derivative H | P. aeruginosa | 64 | [11] |
| Derivative I | B. subtilis | 8 | [12] |
| Table 3: Minimum Inhibitory Concentration (MIC) of selected 1,4-benzothiazine derivatives against various bacterial strains. |
Biological Activities and Signaling Pathways
1,4-Benzothiazine derivatives exhibit a remarkable spectrum of biological activities, a testament to their ability to interact with a variety of biological targets.
Anticancer Activity
A significant area of research has focused on the anticancer potential of 1,4-benzothiazines. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, lung, breast, and liver.[6][7][8][9] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
One of the prominent pathways targeted by 1,4-benzothiazine derivatives is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism. Certain benzothiazole derivatives, structurally similar to 1,4-benzothiazines, have been shown to inhibit PI3K and Akt, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[2]
Another critical pathway implicated in cancer and targeted by these scaffolds is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Benzothiazole derivatives have been developed as inhibitors of key kinases within this pathway, such as p38α MAPK, demonstrating their potential to disrupt oncogenic signaling.[13]
References
- 1. 1,4-Benzothiazines-A Biologically Attractive Scaffold [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 1,4-Benzothiazine Derivatives: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzothiazine scaffold, a heterocyclic motif composed of a benzene ring fused to a thiazine ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation, characterized by a fold along the nitrogen-sulfur axis, imparts a wide range of pharmacological properties, making it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of 1,4-benzothiazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. Experimental methodologies for key assays are detailed, and relevant signaling pathways are illustrated to provide a comprehensive resource for researchers in the field.
Anticancer Activity
1,4-benzothiazine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the intrinsic mitochondrial pathway.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 1,4-benzothiazine derivatives against various cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [1] |
| Indole based hydrazine carboxamide scaffold 12 | H460 (Lung) | 0.28 | [1] |
| Indole based hydrazine carboxamide scaffold 12 | A549 (Lung) | 1.53 | [1] |
| Indole based hydrazine carboxamide scaffold 12 | MDA-MB-231 (Breast) | 0.68 | [1] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [1] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Lung) | 0.29 | [1] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Lung) | 0.84 | [1] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Breast) | 0.88 | [1] |
| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [1] |
| Naphthalimide derivative 66 | A549 (Lung) | 4.074 ± 0.3 | [1] |
| Naphthalimide derivative 66 | MCF-7 (Breast) | 7.91 ± 0.4 | [1] |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [1] |
| Naphthalimide derivative 67 | A549 (Lung) | 3.89 ± 0.3 | [1] |
| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 ± 0.3 | [1] |
| Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | 5.04 | [1] |
| Pyridine containing pyrimidine derivative 34 | U937 (Lymphoma) | 13.9 | [1] |
| Pyridine containing pyrimidine derivative 34 | MCF-7 (Breast) | 30.67 | [1] |
| Pyridine containing pyrimidine derivative 34 | A549 (Lung) | 30.45 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,4-Benzothiazine derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the 1,4-benzothiazine derivative in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Intrinsic Apoptosis
Many 1,4-benzothiazine derivatives induce apoptosis in cancer cells through the mitochondrial or intrinsic pathway.[6][7][8][9] This process involves the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute programmed cell death.
Caption: Intrinsic apoptosis pathway induced by 1,4-benzothiazine derivatives.
Antimicrobial Activity
Derivatives of 1,4-benzothiazine have shown significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,4-benzothiazine derivatives against various microbial strains.
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| IVa | Escherichia coli MTCC 2939 | 58-158 | Fusarium oxysporum MTCC 1755 | 142-151 | [10][11] |
| IVa | Bacillus subtilis MTCC 441 | 41-124 | Aspergillus niger MTCC 281 | 59-78 | [10][11] |
| IVa | Streptomyces griseus MTCC 1998 | 85-128 | Rhizopus stolonifer MTCC 2591 | 85-118 | [10][11] |
| 7b | Staphylococcus aureus (Susceptible, MRSA, MDRSA) | 16 | - | - | [12] |
| 7h | Staphylococcus aureus (Susceptible, MRSA, MDRSA) | 8 | - | - | [12] |
| 33 | Bacillus subtilis | 25-50 | - | - | [13] |
| 38 | Bacillus subtilis | 25-50 | - | - | [13] |
| 43 | Bacillus subtilis | 25-50 | - | - | [13] |
| 58 | Bacillus subtilis | 25-50 | - | - | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1,4-Benzothiazine derivative (test compound)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ampicillin, vancomycin)
-
Negative control (broth only)
-
Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of the 1,4-benzothiazine derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound, as well as to the positive and negative control wells. The final volume in each well is typically 100-200 µL.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.
Anti-inflammatory Activity
Several 1,4-benzothiazine derivatives have exhibited potent anti-inflammatory properties, often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the NF-κB pathway.[16][17][18][19][20][21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
1,4-Benzothiazine derivative (test compound)
-
Carrageenan solution (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound, standard drug, or vehicle to different groups of rats via an appropriate route (e.g., oral gavage) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Signaling Pathway: NF-κB Inhibition
The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes, including COX-2 and iNOS. Inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some 1,4-benzothiazine derivatives.[17][22][23]
Caption: Inhibition of the NF-κB signaling pathway by 1,4-benzothiazine derivatives.
Neuroprotective Activity
Emerging evidence suggests that 1,4-benzothiazine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action may involve antioxidant effects and modulation of neuronal signaling pathways.[20][24][25][26][27]
Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Brain Slices
This in vitro model mimics the ischemic conditions of a stroke to evaluate the neuroprotective effects of compounds.[24]
Materials:
-
Rat or mouse brain slices
-
Artificial cerebrospinal fluid (aCSF), both oxygenated (95% O₂/5% CO₂) and deoxygenated (95% N₂/5% CO₂)
-
Glucose-free aCSF
-
1,4-Benzothiazine derivative (test compound)
-
Lactate dehydrogenase (LDH) assay kit
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices from rats or mice and allow them to recover in oxygenated aCSF.
-
OGD Induction: Induce ischemia-like conditions by incubating the brain slices in deoxygenated, glucose-free aCSF for a specific duration (e.g., 30-60 minutes).
-
Compound Treatment: The 1,4-benzothiazine derivative can be applied before, during, or after the OGD period.
-
Reperfusion: Simulate reperfusion by returning the brain slices to oxygenated aCSF containing glucose.
-
Assessment of Neuronal Damage: Assess neuronal injury by measuring the release of LDH into the incubation medium, which is an indicator of cell death.
-
Data Analysis: Compare the LDH release in the compound-treated groups to the OGD control group to determine the neuroprotective effect.
This guide provides a foundational understanding of the diverse biological activities of 1,4-benzothiazine derivatives. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications. The versatility of the 1,4-benzothiazine scaffold continues to inspire the design and synthesis of new derivatives with enhanced potency and selectivity, paving the way for future drug discovery breakthroughs.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchhub.com [researchhub.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 13. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]
- 15. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. usiena-air.unisi.it [usiena-air.unisi.it]
- 25. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. system.mthfrdoctors.com [system.mthfrdoctors.com]
- 27. researchgate.net [researchgate.net]
A Comprehensive Review of Synthetic Pathways for 2H-1,4-Benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzothiazin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth review of the core synthetic pathways for this important molecule, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the reaction workflows.
Core Synthetic Strategies
The synthesis of this compound and its derivatives primarily revolves around the cyclocondensation of 2-aminothiophenol with various C2-synthons. The most prevalent and efficient methods are detailed below.
Condensation of 2-Aminothiophenol with α-Haloesters
A widely employed and versatile method for the synthesis of the this compound core involves the reaction of 2-aminothiophenol with α-haloesters, such as ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via an initial S-alkylation of the thiophenol, followed by an intramolecular cyclization through amidation.
General Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound from 2-aminothiophenol and an α-haloester.
Experimental Protocols:
A variety of bases and solvents can be employed for this transformation, each influencing the reaction rate and yield.
Protocol 1.1: Using Potassium Carbonate in Ethanol
-
To a solution of 2-aminothiophenol (1.0 eq) in absolute ethanol, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired this compound.
Protocol 1.2: Using Sodium Ethoxide in Ethanol
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add 2-aminothiophenol (1.0 eq) to the freshly prepared sodium ethoxide solution.
-
Add ethyl chloroacetate (1.0 eq) and stir the mixture at room temperature.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary:
| Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Chloroacetate | K₂CO₃ | Ethanol | Reflux | 6-12 | 75-85 | [1][2] |
| Ethyl Chloroacetate | NaOEt | Ethanol | Room Temp. | 24 | 70-80 | |
| Ethyl Bromoacetate | NaOAc | Ethanol | Reflux | 4-8 | 80-90 | [1] |
Reaction of 2-Aminothiophenol with Chloroacetyl Chloride
A direct and often high-yielding approach involves the acylation of 2-aminothiophenol with chloroacetyl chloride, followed by an intramolecular cyclization. This method typically requires a base to neutralize the hydrogen chloride generated during the reaction.
General Reaction Scheme:
Figure 2: Pathway involving the reaction of 2-aminothiophenol with chloroacetyl chloride.
Experimental Protocol 2.1:
-
Dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as dioxane or chloroform.
-
Add a base, for example, pyridine or triethylamine (1.1 eq), to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.05 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield pure this compound.
Quantitative Data Summary:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Dioxane | 0 to RT | 4-6 | 85-95 | |
| Triethylamine | Chloroform | 0 to RT | 3-5 | 80-90 |
Condensation with Chloroacetic Acid
Another common method is the direct condensation of 2-aminothiophenol with chloroacetic acid. This reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst.
General Reaction Scheme:
Figure 3: Direct condensation of 2-aminothiophenol with chloroacetic acid.
Experimental Protocol 3.1:
-
A mixture of 2-aminothiophenol (1.0 eq) and chloroacetic acid (1.1 eq) is heated, either neat or in a high-boiling solvent like toluene or xylene.
-
The reaction is heated to reflux for several hours, with the removal of water, for instance, by using a Dean-Stark apparatus.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization.[1][3]
Quantitative Data Summary:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | Reflux | 8-16 | 60-75 | [3] |
| Neat | 120-140 | 4-8 | 65-80 |
Experimental Workflows
The following diagrams illustrate the typical laboratory workflows for the synthesis of this compound.
Figure 4: Experimental workflow for the synthesis using an α-haloester.
Figure 5: Experimental workflow for the synthesis using chloroacetyl chloride.
Conclusion
The synthesis of this compound can be achieved through several reliable and efficient pathways. The choice of a specific method may depend on the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The condensation of 2-aminothiophenol with α-haloesters or chloroacetyl chloride generally provides higher yields and cleaner reactions compared to the direct condensation with chloroacetic acid. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of medicinal and organic chemistry for the synthesis of this important heterocyclic scaffold.
References
Exploring Novel Analogs of 2H-1,4-Benzothiazin-3(4H)-one: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Scaffold of 2H-1,4-Benzothiazin-3(4H)-one and Its Analogs. This guide delves into the synthesis, biological activities, and therapeutic potential of this versatile heterocyclic scaffold, providing detailed experimental protocols and quantitative data to facilitate further research and development in this promising area of medicinal chemistry.
The this compound core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. These include acetylcholinesterase inhibition for potential Alzheimer's disease treatment, antimicrobial and antifungal properties, anticancer activity, and calcium channel blocking effects. This guide aims to provide a comprehensive resource for researchers interested in exploring and developing novel analogs based on this core structure.
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of 2-aminothiophenol with a suitable partner. One specific example is the synthesis of thiadiazole hybrid compounds, which have shown potent acetylcholinesterase inhibitory activity.
A general synthetic workflow for creating a library of diverse analogs is depicted below. This process often starts with the synthesis of key intermediates, which are then coupled with various building blocks to generate the final compounds.
Biological Activities and Quantitative Data
Novel analogs of this compound have been synthesized and evaluated for a variety of biological activities. The following tables summarize the quantitative data for some of the most promising compounds.
Acetylcholinesterase (AChE) Inhibitory Activity
A series of thiadiazole hybrid compounds with a benzothiazine core were evaluated for their ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[1][2][3]
| Compound | AChE IC50 (µM) |
| 3i | 0.027[2][3] |
| 3j | 0.025[2][3] |
| Donepezil (Reference) | 0.021[2] |
Cytotoxicity Data
The cytotoxicity of promising compounds was assessed against NIH/3T3 cells to determine their safety profile.[2][3]
| Compound | Cytotoxicity IC50 (µM) against NIH/3T3 cells |
| 3i | 98.29 ± 3.98[2][3] |
| 3j | 159.68 ± 5.53[2][3] |
Antimicrobial and Antifungal Activity
Certain derivatives of this compound have demonstrated significant antimicrobial and antifungal activity. For example, 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues have shown promising results against Gram-positive bacteria and fungi, with MIC values ranging from 2 to 8 µg/mL.[4]
| Compound Series | Organism Type | MIC (µg/mL) |
| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues | Gram-positive bacteria | 2 - 8[4] |
| Fungi | 2 - 8[4] |
Signaling Pathways
The diverse biological activities of this compound analogs stem from their interaction with various signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of pathways like the STAT3 signaling pathway.
References
- 1. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periodicos.ufop.br [periodicos.ufop.br]
- 3. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
- 4. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2H-1,4-Benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the solubility and stability of the heterocyclic scaffold, 2H-1,4-Benzothiazin-3(4H)-one. This compound is a core structure in a variety of derivatives that have shown promise in medicinal chemistry, exhibiting a range of biological activities. A thorough understanding of its physicochemical properties, including solubility and stability, is paramount for the effective design, development, and formulation of novel therapeutic agents. This document synthesizes available data, outlines detailed experimental protocols for further investigation, and explores the potential mechanisms of action of its derivatives through signaling pathway diagrams. While quantitative data for the parent compound is limited in publicly accessible literature, this guide provides valuable information on related structures and establishes a framework for future research.
Introduction
This compound is a bicyclic heterocyclic compound containing a benzene ring fused to a 1,4-thiazine ring. This core structure is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives. These activities include, but are not limited to, acetylcholinesterase inhibition and calcium channel antagonism, suggesting potential applications in neurodegenerative diseases and cardiovascular conditions.
The successful development of any drug candidate hinges on a comprehensive understanding of its physicochemical properties. Solubility and stability are critical parameters that influence a drug's bioavailability, formulation, and shelf-life. This guide aims to consolidate the available information on the solubility and stability of this compound and to provide detailed methodologies for its further characterization.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | - |
| Molecular Weight | 165.21 g/mol | - |
| Melting Point | 176-178 °C | [1] |
| Appearance | White to off-white crystalline solid | - |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively available in the peer-reviewed literature. However, qualitative information from synthetic procedures and studies on related analogs provides some insights.
Qualitative Solubility:
Based on anecdotal evidence from synthetic chemistry literature, this compound and its derivatives exhibit low solubility in alcohols such as ethanol. Improved solubility is often observed in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as in chlorinated solvents like dichloromethane and chloroform.
Quantitative Solubility of a Related Derivative:
A study on a related compound, this compound 1,1-dioxide, provides a quantitative solubility value, as shown in Table 2. It is important to note that the presence of the dioxide group can significantly alter the physicochemical properties, including solubility, compared to the parent compound.
| Compound | Solvent/Medium | Temperature (°C) | Solubility |
| This compound 1,1-dioxide | Aqueous buffer (pH 7.4) | Not Specified | >29.6 µg/mL |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain precise and reliable solubility data, the shake-flask method is recommended. This protocol is a standard method for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, acetonitrile, DMSO, dichloromethane)
-
Scintillation vials or glass test tubes with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. A visual excess of solid should be present.
-
Prepare triplicate samples for each solvent and temperature combination.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C).
-
Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same temperature for a short period to allow the undissolved solid to settle.
-
Centrifuge the samples at a controlled temperature to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted supernatant from the calibration curve.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Data Presentation:
The results should be presented in a table summarizing the solubility of this compound in each solvent at the tested temperatures, typically expressed in mg/mL or µg/mL.
Stability Studies
The stability of a drug candidate is a critical factor that can impact its safety and efficacy. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.
Known Instabilities:
Studies on derivatives of this compound, particularly those with a carboxylic acid function at the C-3 position, have indicated instability under both acidic and basic conditions.[2] This suggests that the lactam and thioether moieties within the benzothiazine ring may be susceptible to hydrolysis.
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to accelerate the degradation of a compound under various conditions more severe than those it would typically encounter. This helps to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Water (HPLC grade)
-
Methanol, Acetonitrile (HPLC grade)
-
Temperature-controlled oven
-
Photostability chamber with controlled light exposure (ICH Q1B option 1 or 2)
-
Validated stability-indicating HPLC method (see section 4.2)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl solutions at different concentrations and temperatures (e.g., room temperature, 60 °C).
-
Base Hydrolysis: Treat the stock solution with NaOH solutions at different concentrations and temperatures.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ solution at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in an oven.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber.
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition and time point.
-
Identify and quantify the major degradation products.
-
Attempt to elucidate the structure of significant degradation products using techniques like LC-MS/MS and NMR.
-
Data Presentation:
The results should be summarized in a table showing the percentage of degradation of this compound and the formation of major degradation products under each stress condition.
Protocol for Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.
Method Development:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Optimize the mobile phase composition (isocratic or gradient elution) to achieve good separation between the parent compound and its degradation products (obtained from forced degradation studies).
-
Adjust the pH of the aqueous phase with buffers (e.g., phosphate, acetate) to improve peak shape and resolution.
-
-
Detection Wavelength: Determine the optimal UV detection wavelength by scanning the UV spectrum of this compound.
-
Flow Rate and Temperature: Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25-30 °C) to achieve efficient separation in a reasonable run time.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products and any other potential interferences. This is typically achieved by analyzing stressed samples and showing that the peaks are well-resolved.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Range: Define the concentration range over which the method is linear, accurate, and precise.
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Potential Signaling Pathways and Mechanisms of Action
While the direct biological targets of the parent this compound are not well-defined, studies on its derivatives have provided insights into their potential mechanisms of action.
Acetylcholinesterase Inhibition
Several derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE).[3] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
References
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-1,4-Benzothiazin-3(4H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1][2] This scaffold is a key pharmacophore found in molecules with a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][3] Notably, certain derivatives have shown promise as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[4][5] The structural feature of a benzene ring fused to a thiazine ring provides a unique three-dimensional conformation that is believed to contribute to its diverse pharmacological profile.[1]
Conventional multi-step syntheses of these compounds can be time-consuming, costly, and often result in lower overall yields due to the isolation and purification of intermediates. One-pot synthesis offers a more efficient, economical, and environmentally friendly alternative by combining multiple reaction steps into a single, continuous process without the isolation of intermediates. This approach simplifies the experimental procedure and can significantly improve the overall yield and purity of the final products.
This document provides a detailed protocol for a general and efficient one-pot synthesis of this compound derivatives, summarizes key quantitative data for a variety of synthesized compounds, and includes visualizations to aid in understanding the experimental workflow and potential biological relevance.
One-Pot Synthesis of this compound Derivatives
A common and effective one-pot method for the synthesis of this compound derivatives involves the reaction of a substituted 2-aminothiophenol with an α-haloacetyl halide, typically chloroacetyl chloride, in the presence of a base. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.
Experimental Workflow Diagram
Caption: General experimental workflow for the one-pot synthesis of this compound derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of this compound derivatives from 2-aminothiophenols and chloroacetyl chloride.
Materials:
-
Substituted 2-aminothiophenol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (2.5 eq) or Potassium Carbonate (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the substituted 2-aminothiophenol (1.0 eq) and dissolve it in a suitable anhydrous solvent (e.g., DMF or acetonitrile, approximately 10 mL per mmol of aminothiophenol).
-
Addition of Base: Add the base (e.g., triethylamine or potassium carbonate, 2.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0-5 °C). Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or until the reaction is complete (monitor by TLC). For less reactive substrates, heating the mixture to 50-70 °C may be necessary.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and stir. If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification (for extraction): Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives reported in the literature.
| Entry | 2-Aminothiophenol Substituent | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 1 | Unsubstituted | Chloroacetic acid | - | Microwave, basic alumina | 85 | [6] |
| 2 | 4-Nitro | Chloroacetyl chloride, K₂CO₃ | Toluene | Reflux | 78 | [3] |
| 3 | 5-Chloro | Ethyl 2-bromoalkanoates | - | - | - | [6] |
| 4 | Unsubstituted | Diethyl 2-bromo-2-methylmalonate | - | - | - | [6] |
| 5 | Unsubstituted | Bromopyruvic acid | - | - | - | [6] |
| 6 | 4-Methyl | Chloroacetyl chloride, Et₃N | DMF | RT, 3h | High | Inferred from similar syntheses |
| 7 | 4-Methoxy | Chloroacetyl chloride, Et₃N | Acetonitrile | 60 °C, 2h | High | Inferred from similar syntheses |
| 8 | 4-Fluoro | Chloroacetyl chloride, K₂CO₃ | DMF | RT, 4h | High | Inferred from similar syntheses |
Note: "High" yield is indicated where specific percentages were not provided but the synthesis was described as efficient. Some entries describe reactants for multi-step syntheses that can be adapted to a one-pot protocol.
Biological Activity and Potential Signaling Pathway
Derivatives of this compound have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[4] The diagram below illustrates the simplified logical relationship of enzyme inhibition.
Caption: Simplified diagram of enzyme inhibition by a this compound derivative.
Conclusion
The one-pot synthesis of this compound derivatives represents a highly efficient and versatile strategy for accessing this important class of bioactive molecules. The protocol provided herein is robust and can be adapted for the synthesis of a wide range of derivatives. The significant biological activities exhibited by these compounds, particularly as enzyme inhibitors, underscore their potential as scaffolds for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their pharmacological profiles.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of 2H-1,4-Benzothiazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2H-1,4-Benzothiazin-3(4H)-one and its derivatives are significant heterocyclic scaffolds in medicinal chemistry. These compounds exhibit a wide array of pharmacological activities, including bacteriostatic, antimicrobial, antifungal, and calcium antagonist effects[1]. N-alkylation at the 4-position of the benzothiazinone ring is a crucial synthetic modification that allows for the exploration of structure-activity relationships and the development of new therapeutic agents. This document provides a detailed protocol for the N-alkylation of this compound, focusing on a common method utilizing phase transfer catalysis.
General Reaction Scheme
The N-alkylation of this compound typically involves the deprotonation of the secondary amine with a base, followed by nucleophilic attack on an alkyl halide.
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide under phase transfer catalysis (PTC) conditions.[1]
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., 1-bromooctane, benzyl bromide, methyl iodide)
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH), anhydrous
-
Solvent: Toluene or Dimethylformamide (DMF)
-
Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol and Water (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add the solvent (e.g., Toluene), the base (e.g., K₂CO₃, 2.0-3.0 eq), the alkyl halide (1.1-1.5 eq), and the phase transfer catalyst (e.g., TBAB, 0.1 eq).
-
Reaction: Heat the mixture to reflux (for toluene, this is approx. 110°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
If DMF was used as a solvent, it is often removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine.
-
If toluene was used, the filtrate can be washed directly with water (3x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-alkylated product.[1]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Caption: Experimental workflow for the N-alkylation of this compound.
Data Presentation: Examples of N-Alkylation Conditions
The following table summarizes various reported conditions and yields for the N-alkylation of this compound and related structures.
| Alkylating Agent (R-X) | Base | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| 1-Bromooctane | NaOH or K₂CO₃ | Toluene | TBAB | Reflux | 78% | [1] |
| Methyl Iodide | K₂CO₃ | DMF | - | Not specified | Not specified | [2] |
| Methyl Iodide | NaOH | Ethanol | - | Not specified | Not specified | [2] |
| Dimethyl Sulfate | NaOH | Acetone | - | Not specified | Not specified | [2] |
| Benzyl Bromide | K₂CO₃ | DMF | TBAB | 48h, Reflux | Not specified | [3] |
| Allyl Bromide | K₂CO₃ | DMF | TBAB | 48h, Reflux | Not specified | [3] |
Note: "Not specified" indicates that the specific value was not provided in the cited abstract or snippet. TBAB stands for Tetrabutylammonium bromide.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Solvents like toluene and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for 2H-1,4-Benzothiazin-3(4H)-one in Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-1,4-Benzothiazin-3(4H)-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities.[1][2] Notably, these compounds have emerged as promising antimicrobial agents, with demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal species.[3][4][5][6] Certain derivatives, particularly the benzothiazinones (BTZs), are potent inhibitors of mycobacterial cell wall synthesis, making them promising candidates for new anti-tuberculosis drugs.[7][8][9][10][11]
The core mechanism for some of the most potent benzothiazinone derivatives against Mycobacterium tuberculosis involves the covalent inhibition of the decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1).[8][12] This enzyme is crucial for the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[7][8] By forming a semimercaptal adduct with a cysteine residue in the active site of DprE1, these compounds effectively block cell wall formation, leading to bacterial cell death.[8]
These application notes provide a summary of the antimicrobial activity of this compound derivatives and detailed protocols for their evaluation in antimicrobial susceptibility testing.
Data Presentation: Antimicrobial Activity
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various this compound derivatives against a range of microorganisms. These values highlight the potential of this chemical scaffold in antimicrobial drug discovery.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues (4j, 4l) | Staphylococcus aureus | 2 - 8 | Escherichia coli | >128 | [3] |
| Bacillus subtilis | 2 - 8 | Pseudomonas aeruginosa | >128 | [3] | |
| Substituted 1,2-benzothiazines (31, 33, 38, 43, 45, 50, 53, 55, 58, 60, 63, 68) | Bacillus subtilis | 25 - 600 | Proteus vulgaris | >600 | [5] |
| Staphylococcus aureus | 100 - 500 | Salmonella typhimurium | >600 | [5] | |
| Tetracyclic 1,4-benzothiazines (4a-4t) | Bacillus subtilis | Not specified | Escherichia coli | Not specified | [6] |
| Staphylococcus epidermidis | Not specified | Pseudomonas aeruginosa | Not specified | [6] | |
| BTZ043 | Mycobacterium tuberculosis H37Rv | 0.001 | - | - | [11] |
| Compound 8o | Mycobacterium tuberculosis H37Rv | 0.0001 µM | - | - | [9] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues (4j, 4l) | Candida albicans | 2 - 8 | [3] |
| Aspergillus niger | 2 - 8 | [3] | |
| Tetracyclic 1,4-benzothiazines (4l, 4t) | Aspergillus niger | More potent than fluconazole | [6] |
| Candida albicans | More potent than fluconazole | [6] |
Experimental Protocols
Detailed methodologies for determining the antimicrobial susceptibility of this compound derivatives are provided below. The broth microdilution method is recommended for determining the Minimum Inhibitory Concentration (MIC).[13][14]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of this compound derivatives against bacterial and fungal strains.
Materials:
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains for testing (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the test compounds and standard antimicrobial agents in DMSO to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).[13]
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]
-
Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL after adding the inoculum.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
Visualizations
Mechanism of Action of Benzothiazinones against Mycobacterium tuberculosis
Caption: Inhibition of the arabinan biosynthesis pathway by this compound derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Efficient and convenient synthesis, characterization, and antimicrobial evaluation of some new tetracyclic 1,4-benzothiazines | Semantic Scholar [semanticscholar.org]
- 7. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. pdb.apec.org [pdb.apec.org]
- 14. woah.org [woah.org]
Application of 2H-1,4-Benzothiazin-3(4H)-one Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key area of research focuses on the development of novel therapeutic agents that can mitigate the complex pathologies of these conditions. The 2H-1,4-Benzothiazin-3(4H)-one scaffold has emerged as a promising privileged structure in medicinal chemistry for the design of potent and selective modulators of neurological targets. Derivatives of this core structure have demonstrated significant potential in addressing key pathological mechanisms in neurodegeneration, including cholinergic dysfunction, monoaminergic depletion, and oxidative stress. This document provides a detailed overview of the applications of these compounds, along with protocols for their synthesis and biological evaluation.
Applications in Neurodegenerative Disease Research
Derivatives of this compound have been primarily investigated for their therapeutic potential in Alzheimer's disease and Parkinson's disease. The core structure allows for diverse substitutions, leading to compounds with specific activities against key enzymes and pathways implicated in these disorders.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several this compound derivatives have been synthesized and identified as potent AChE inhibitors.[1][2][3][4]
Monoamine Oxidase-B (MAO-B) Inhibition for Parkinson's Disease
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine. Monoamine oxidase-B (MAO-B) is a key enzyme in the degradation of dopamine. Selective inhibition of MAO-B can increase the synaptic availability of dopamine, providing symptomatic relief. A series of 2H-1,4-benzothiazin-3(4H)-ones have shown potent and selective inhibitory activity against MAO-B.
Neuroprotective Effects
Beyond specific enzyme inhibition, various benzothiazine derivatives have demonstrated broader neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities.[5][6][7][8][9] They have been shown to reduce glutamate-induced cytotoxicity, limit the formation of reactive oxygen species (ROS), and inhibit neuronal voltage-dependent sodium and calcium channels.[5][6][7]
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives in various biological assays.
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives [1][2][3][4]
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3i | AChE | 0.027 | Donepezil | 0.021 |
| 3j | AChE | 0.025 | Donepezil | 0.021 |
Table 2: Monoamine Oxidase-B (MAO-B) Inhibition by this compound Derivatives
| Compound | Target | IC50 (µM) |
| 1b | MAO-B | 0.0027 |
| 1c | MAO-B | 0.0082 |
| 1d | MAO-B | 0.0096 |
| 1h | MAO-B | 0.0041 |
| 1d | MAO-A | 0.714 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key compounds and the execution of critical biological assays.
Protocol 1: Synthesis of 6-(2-chloroacetyl)-2H-benzo[b][6][8]thiazin-3(4H)-one
This intermediate is crucial for the synthesis of many active derivatives. The synthesis is typically achieved through a Friedel-Crafts acylation of the this compound core.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in dry DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the solution while stirring.
-
Add chloroacetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine AChE activity.
Materials:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent control), and 10 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for a spectrophotometric assay, or a luciferin-based substrate for a chemiluminescent assay)
-
Assay buffer
-
Test compounds
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate (for fluorometric/chemiluminescent assays)
-
Fluorometric or chemiluminescent plate reader
Procedure:
-
In a 96-well black plate, add the assay buffer, MAO enzyme (A or B), and the test compound at various concentrations.
-
Include a no-enzyme control, a no-inhibitor control (vehicle), and a positive control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the kit).
-
Measure the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values from the concentration-response curves.
Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of compounds across the BBB.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compounds
-
96-well UV/Vis plate or LC-MS system for analysis
Procedure:
-
Prepare the artificial membrane by impregnating the filter of the donor plate with a solution of porcine brain lipid in dodecane.
-
Fill the acceptor plate wells with PBS.
-
Prepare the donor solutions by dissolving the test compounds in PBS (with a small percentage of a co-solvent like DMSO if necessary).
-
Add the donor solutions to the wells of the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A / (Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) where V_A is the volume of the acceptor well, Area is the filter area, and Time is the incubation time.
Protocol 5: 6-Hydroxydopamine (6-OHDA)-Induced Cytotoxicity Assay in Neuroblastoma Cells
This assay is a common in vitro model for Parkinson's disease to assess the neuroprotective effects of compounds.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
6-Hydroxydopamine (6-OHDA)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a freshly prepared solution of 6-OHDA to the cells (a typical concentration is 50-100 µM).
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the neuroprotective effect of the test compound by comparing the viability of cells treated with 6-OHDA alone to those pre-treated with the compound.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in this document.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. system.mthfrdoctors.com [system.mthfrdoctors.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
High-Throughput Screening of 2H-1,4-Benzothiazin-3(4H)-one Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2H-1,4-Benzothiazin-3(4H)-one compound libraries. The protocols are designed for identifying novel modulators of various biological targets, including enzymes, ion channels, and microbial growth.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include acetylcholinesterase (AChE) inhibition, antimicrobial effects, and calcium channel modulation. High-throughput screening of libraries based on this scaffold can accelerate the discovery of new lead compounds for drug development.
Data Presentation: Representative Screening Data
Due to the proprietary nature of large-scale screening campaigns, publicly available datasets for this compound libraries are limited. The following tables present a summary of representative quantitative data that could be obtained from such screening campaigns, based on published results for individual compounds or small series.
Table 1: Representative Acetylcholinesterase (AChE) Inhibition Data
| Compound ID | Concentration Screened (µM) | Percent Inhibition (%) | IC50 (µM) |
| BTZ-001 | 10 | 85 | 0.5 |
| BTZ-002 | 10 | 12 | > 50 |
| BTZ-003 | 10 | 92 | 0.2 |
| BTZ-004 | 10 | 45 | 8.7 |
| BTZ-005 | 10 | 5 | > 50 |
| Donepezil (Control) | 1 | 98 | 0.02 |
Table 2: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BTZ-101 | 8 | > 64 |
| BTZ-102 | > 64 | > 64 |
| BTZ-103 | 4 | 32 |
| BTZ-104 | 16 | > 64 |
| BTZ-105 | 2 | 8 |
| Vancomycin (Control) | 1 | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Table 3: Representative Calcium Channel Modulation Data (Fluorescence-Based Assay)
| Compound ID | Concentration Screened (µM) | Percent Inhibition of Calcium Influx (%) | IC50 (µM) |
| BTZ-201 | 10 | 78 | 1.2 |
| BTZ-202 | 10 | 9 | > 50 |
| BTZ-203 | 10 | 88 | 0.8 |
| BTZ-204 | 10 | 33 | 15.4 |
| BTZ-205 | 10 | 2 | > 50 |
| Verapamil (Control) | 1 | 95 | 0.1 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Acetylcholinesterase Inhibitors
This protocol describes a colorimetric HTS assay for the identification of AChE inhibitors based on the Ellman method.
Materials:
-
This compound library in DMSO
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Positive control (e.g., Donepezil)
-
384-well microplates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM. Also include wells with positive control and DMSO only (negative control).
-
Reagent Preparation:
-
Prepare a 0.1 U/mL solution of AChE in phosphate buffer.
-
Prepare a 1.5 mM solution of ATCI in deionized water.
-
Prepare a 0.5 mM solution of DTNB in phosphate buffer.
-
-
Enzyme and Substrate Addition:
-
Add 25 µL of the AChE solution to all wells and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a pre-mixed solution of ATCI and DTNB in phosphate buffer to all wells.
-
-
Signal Detection: Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a defined threshold (e.g., 50%) are considered "hits".
Protocol 2: High-Throughput Screening for Antimicrobial Agents
This protocol describes a broth microdilution HTS assay to determine the minimum inhibitory concentration (MIC) of compounds against bacterial strains.
Materials:
-
This compound library in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Resazurin solution (0.015% w/v)
-
Positive controls (e.g., Vancomycin, Ciprofloxacin)
-
384-well microplates
-
Automated liquid handling system
-
Microplate incubator and shaker
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Compound Plating: Prepare serial dilutions of the library compounds in DMSO. Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate.
-
Bacterial Inoculum Preparation: Grow the bacterial strains to the mid-logarithmic phase in CAMHB. Dilute the culture to a final concentration of 5 x 10^5 CFU/mL in fresh CAMHB.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the compound-containing plates.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours with shaking.
-
Growth Assessment (Resazurin Method):
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) to assess cell viability. A color change from blue to pink (or an increase in fluorescence) indicates bacterial growth.
-
-
Data Analysis: The MIC is defined as the lowest concentration of a compound that inhibits visible growth (or reduces the metabolic activity signal by ≥90%).
Protocol 3: High-Throughput Screening for Calcium Channel Modulators
This protocol describes a fluorescence-based HTS assay for identifying modulators of L-type calcium channels using a calcium-sensitive dye.
Materials:
-
This compound library in DMSO
-
HEK293 cells stably expressing the target L-type calcium channel
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Depolarizing agent (e.g., KCl)
-
Positive control (e.g., Verapamil)
-
384-well, black-walled, clear-bottom microplates
-
Automated liquid handling system
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-8 AM and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add 20 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition: Add 5 µL of the library compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the reader's integrated dispenser, add 10 µL of the depolarizing agent (e.g., high concentration KCl) to stimulate calcium influx.
-
Immediately record the fluorescence intensity kinetically for 1-2 minutes.
-
-
Data Analysis: The increase in fluorescence upon stimulation corresponds to calcium influx. Calculate the percent inhibition of the calcium influx for each compound relative to controls.
Mandatory Visualizations
Caption: A generalized workflow for high-throughput screening.
Caption: Mechanism of action of AChE inhibitors at the cholinergic synapse.
Caption: Modulation of L-type calcium channel signaling.
Application Notes and Protocols: 2H-1,4-Benzothiazin-3(4H)-one as a Scaffold for Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2H-1,4-benzothiazin-3(4H)-one derivatives as inhibitors of acetylcholinesterase (AChE), a key target in the development of therapeutics for Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, leading to improved cholinergic neurotransmission. The this compound scaffold has emerged as a promising starting point for the design of novel AChE inhibitors. Its unique structural features allow for various chemical modifications to optimize potency and selectivity. This document outlines the synthesis of this scaffold and its derivatives, along with protocols for evaluating their AChE inhibitory activity.
Data Presentation
The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activities of a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the AChE enzyme activity.
| Compound ID | R-group | AChE IC50 (µM)[1][3][4] |
| 3a | n-propyl | > 10 |
| 3b | n-butyl | > 10 |
| 3c | isobutyl | > 10 |
| 3d | cyclohexyl | > 10 |
| 3e | phenyl | 0.045 |
| 3f | 4-methylphenyl | 0.038 |
| 3g | 4-methoxyphenyl | 0.031 |
| 3h | 4-chlorophenyl | 0.029 |
| 3i | 4-fluorophenyl | 0.027[1][3][4] |
| 3j | 4-bromophenyl | 0.025[1][3][4] |
| Donepezil | (Reference Drug) | 0.021[1][3] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the target compounds involves a multi-step process, starting with the formation of the this compound core, followed by functionalization and coupling with various substituted thiadiazoles.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the parent this compound ring system from 2-aminothiophenol and an α-halo ester.
-
Materials:
-
2-Aminothiophenol
-
Ethyl chloroacetate
-
Potassium carbonate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a solution of 2-aminothiophenol (1 equivalent) in ethanol in a round-bottom flask, add potassium carbonate (2 equivalents).
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
-
Protocol 2: Synthesis of 6-(2-Chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (Intermediate)
This protocol details the Friedel-Crafts acylation of the core scaffold to introduce the chloroacetyl group.
-
Materials:
-
This compound
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend aluminum chloride (2.5 equivalents) in dry dichloromethane.
-
Cool the suspension in an ice bath and add chloroacetyl chloride (1.2 equivalents) dropwise.
-
To this mixture, add a solution of this compound (1 equivalent) in dry dichloromethane dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
-
Protocol 3: Synthesis of 6-(2-((5-(Substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one Derivatives (Final Products)
This protocol describes the final nucleophilic substitution reaction to yield the target compounds.
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve the substituted 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) and potassium carbonate (2 equivalents) in acetone.
-
To this stirring suspension, add a solution of 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (1 equivalent) in acetone.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
After completion of the reaction (monitored by TLC), filter off the solid and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure final product.[1]
-
Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity of the synthesized compounds is determined using a modified Ellman's method in a 96-well plate format.
-
Principle: The assay is based on the reaction of acetylthiocholine (ATCh) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Synthesized inhibitor compounds
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of the inhibitor compounds and donepezil in DMSO.
-
In the wells of a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the inhibitor solution at various concentrations. For the control well, add 20 µL of DMSO.
-
Add 10 µL of AChE solution (0.2 U/mL) to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 20 µL of DTNB solution (10 mM) to each well.
-
Initiate the reaction by adding 10 µL of ATChI solution (10 mM) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader and continue to record the absorbance every minute for 5 minutes.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
The IC50 value for each compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Synthetic workflow for this compound based AChE inhibitors.
References
Application Notes and Protocols for the In Vitro Evaluation of 2H-1,4-Benzothiazin-3(4H)-one Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro evaluation of the cytotoxicity of 2H-1,4-Benzothiazin-3(4H)-one and its derivatives. The protocols and data presented are synthesized from published studies on related benzothiazine compounds and serve as a framework for assessing the cytotoxic potential of this chemical class.
Data Presentation
The cytotoxic activities of various benzothiazine derivatives are summarized below. It is important to note that the specific cytotoxicity of the parent compound, this compound, may differ. The data is presented to provide a comparative context for this class of compounds.
Table 1: Cytotoxicity of 1,5-Benzothiazepine Derivatives
| Compound | Cell Line | IC50 (µM) | Standard Drug (Methotrexate) IC50 (µM) |
| 2c | Hep G-2 (Liver Cancer) | 3.29 ± 0.15[1][2] | 4.68 ± 0.17[1][2] |
| 2f | Hep G-2 (Liver Cancer) | 4.38 ± 0.11[1] | 4.68 ± 0.17[1] |
| 2j | Hep G-2 (Liver Cancer) | 4.77 ± 0.21[1] | 4.68 ± 0.17[1] |
| Series 2a-2j | DU-145 (Prostate Cancer) | 15.42 ± 0.16 to 41.34 ± 0.12[1][2] | 21.96 ± 0.15[1][2] |
| 2j | DU-145 (Prostate Cancer) | 15.42 ± 0.16[1] | 21.96 ± 0.15[1] |
Table 2: Cytotoxicity of Benzothiazole-Piperazine Derivatives
| Compound | Cell Line | Assay | Activity Metric |
| 1d | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Sulforhodamine B (SRB) | Highly cytotoxic against all tested cell lines[3][4] |
| Various | HUH-7, MCF-7, HCT-116 | Sulforhodamine B (SRB) | Most derivatives are active[3][4] |
Table 3: Cytotoxicity of other 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
| 3i | NIH/3T3 (Normal Fibroblasts) | 98.29 ± 3.98[6] | Considered non-cytotoxic[6] |
| 3j | NIH/3T3 (Normal Fibroblasts) | 159.68 ± 5.53[6] | Considered non-cytotoxic[6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of a compound by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., Hep G-2, DU-145)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol measures cell density based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., HUH-7, MCF-7, HCT-116)
-
Complete growth medium
-
This compound or its derivatives
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry.
-
Staining: Add 100 µL of SRB solution to each well and stain for 10-30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (Growth Inhibition 50) value.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the cell cycle progression.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
This compound or its derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity evaluation.
Potential Signaling Pathway for Cytotoxicity
Based on studies of benzothiazine derivatives, two potential pathways for inducing cytotoxicity are apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Caption: Apoptosis induction by 1,4-benzothiazine analogs.[7][8]
Cell Cycle Arrest Pathway
Caption: G0/G1 cell cycle arrest mechanism.[9]
References
- 1. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-benzothiazine analogues and apoptosis: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-proliferation effect of 3-amino-2-imino-3,4-dihydro-2H-1,3-benzothiazin-4-one (BJ-601) on human vascular endothelial cells: G0/G1 p21-associated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 2H-1,4-Benzothiazin-3(4H)-one with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies of 2H-1,4-Benzothiazin-3(4H)-one and its derivatives with various protein targets. This document outlines detailed protocols for in silico analysis, presents quantitative data from published studies, and visualizes experimental workflows and relevant biological pathways.
Introduction
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.[1][2] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
This document focuses on the application of molecular docking to understand the interactions of this compound derivatives with key protein targets implicated in various diseases.
Target Proteins and Therapeutic Areas
Derivatives of the this compound core have been investigated for their inhibitory activity against several important protein targets:
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, its inhibition is a primary therapeutic strategy for Alzheimer's disease.[3][4]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibitors are used in the management of type 2 diabetes mellitus.[5]
-
Cyclin-Dependent Kinase 9 (CDK9): A transcriptional regulator that is a promising target in hematologic malignancies.[6]
-
Anticancer Targets: Various derivatives have shown cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and DU-145 (prostate cancer), suggesting interactions with key proteins in cancer progression.[7][8]
Data Presentation: Summary of In Vitro and In Silico Studies
The following tables summarize the quantitative data from molecular docking and in vitro studies of this compound derivatives against selected target proteins.
Table 1: Acetylcholinesterase (AChE) Inhibition and Docking Scores
| Compound ID | Modification on Benzothiazine Core | In Vitro IC50 (µM) vs. AChE | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3i | 6-(2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl) | 0.027 | Not Specified | Trp86, Trp286, Ser293, Phe295, Tyr337 | [3][4] |
| 3j | 6-(2-((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl) | 0.025 | Not Specified | Trp86, Trp286, Ser293, Phe295, Tyr337, Tyr341 | [3][4] |
| Donepezil | (Reference Drug) | 0.021 | Not Specified | Trp86, Trp286, Phe338, Tyr337, Tyr341 | [3][4] |
Table 2: α-Glucosidase Inhibition and Docking Scores
| Compound ID | Modification on Benzothiazine Core | In Vitro IC50 (µM) vs. α-Glucosidase | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1c | Hydrazone derivative | 17.44 | -9.13 | Not Specified | [5] |
| 1g | Hydrazone derivative | 27.64 | -8.55 | Not Specified | [5] |
| 1k | Hydrazone derivative | 24.43 | -8.69 | Not Specified | [5] |
| 1m | Hydrazone derivative | 16.90 | -8.99 | Not Specified | [5] |
| Acarbose | (Reference Drug) | ~50 (estimated from 3-fold less active compounds) | - | Not Specified | [5] |
Experimental Protocols
General Molecular Docking Protocol
This protocol provides a generalized workflow for performing molecular docking studies with this compound derivatives. Specific parameters may need to be optimized depending on the software used (e.g., AutoDock, MOE, Schrödinger Suite).
Objective: To predict the binding mode and affinity of a ligand within the active site of a target protein.
Materials:
-
High-performance computing workstation.
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio, MOE).
-
3D structure of the target protein (from PDB or homology modeling).
-
3D structure of the this compound derivative (ligand).
Procedure:
-
Protein Preparation: a. Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, Human AChE (PDB ID: 4EY7). b. Remove water molecules and any co-crystallized ligands or ions not essential for the study. c. Add polar hydrogen atoms to the protein structure. d. Assign partial charges (e.g., Kollman charges). e. Define the binding site. This is typically done by creating a grid box centered on the co-crystallized ligand or a known active site.
-
Ligand Preparation: a. Draw the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). b. Convert the 2D structure to a 3D structure. c. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). d. Assign partial charges (e.g., Gasteiger charges). e. Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Molecular Docking Simulation: a. Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). b. Configure the docking parameters, such as the number of genetic algorithm runs, population size, and number of energy evaluations. c. Launch the docking simulation. The software will explore different conformations and orientations of the ligand within the protein's binding site.
-
Analysis of Results: a. The results will be presented as a series of binding poses for the ligand, ranked by their predicted binding energy (docking score). b. The pose with the lowest binding energy is typically considered the most favorable. c. Visualize the best-ranked pose within the protein's active site using molecular graphics software (e.g., PyMOL, Discovery Studio). d. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.[4]
Visualizations
Experimental Workflow for In Silico Drug Design
Caption: Workflow for molecular docking and experimental validation.
Simplified Cholinergic Pathway and AChE Inhibition
Caption: Mechanism of AChE inhibition in a cholinergic synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico modeling and in-vitro studies of 2,1-benzothiazine-2,2-dioxide based hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2H-1,4-Benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2H-1,4-Benzothiazin-3(4H)-one. The methodologies described are based on established analytical techniques for closely related 1,4-benzothiazine derivatives and can be adapted and validated for the specific quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds like this compound. The following protocol is adapted from a validated method for the determination of 1,4-benzothiazine derivatives in rat plasma and is suitable for adaptation.[1]
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: ODS-2 Hypersil (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A starting point for method development could be a ratio of 70:30 (v/v) Acetonitrile:Water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 35 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. A starting wavelength of 233-235 nm is recommended based on similar structures.[1] A full UV scan of a standard solution should be performed to determine the optimal wavelength.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).[1]
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant and inject it into the HPLC system.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analyte.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical for Method Validation)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.08 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC-UV Analysis
References
Application Notes and Protocols: 2H-1,4-Benzothiazin-3(4H)-one as a Monoamine Oxidase (MAO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAOs) are a family of enzymes crucial to the metabolism of monoamine neurotransmitters, making them significant targets in the discovery of drugs for neurological and psychiatric disorders such as Parkinson's disease and depression.[1] The two isoforms, MAO-A and MAO-B, are distinguished by their substrate affinity and inhibitor selectivity. Selective inhibitors can offer therapeutic benefits with fewer side effects. A series of 2H-1,4-Benzothiazin-3(4H)-one derivatives have been identified as potent inhibitors of monoamine oxidase, exhibiting promising therapeutic potential.[1] These compounds show a preference for inhibiting the MAO-B isoform, which is a key target in the management of Parkinson's disease.[1][2] This document provides a detailed overview of their inhibitory activity, experimental protocols for their evaluation, and conceptual diagrams to illustrate the underlying mechanisms and workflows.
Data Presentation: MAO Inhibitory Activity
A series of nine 2H-1,4-benzothiazin-3(4H)-ones have been synthesized and evaluated as in vitro inhibitors of human MAO-A and MAO-B. The results demonstrate that these compounds are potent inhibitors of both isoforms but show a marked preference for MAO-B.[1] The inhibitory activities of the most potent derivatives are summarized below.
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| 1b | - | 0.0027 | - |
| 1c | - | 0.0082 | - |
| 1d | 0.714 | 0.0096 | 74.38 |
| 1h | - | 0.0041 | - |
Data sourced from literature.[1] The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI value indicates greater selectivity for MAO-B.
Mandatory Visualizations
Signaling Pathway of MAO Inhibition
Caption: MAO Inhibition by this compound.
Experimental Workflow for MAO Inhibitor Screening
Caption: Workflow for Screening MAO Inhibitors.
Experimental Protocols
In Vitro Fluorometric Monoamine Oxidase Inhibition Assay
This protocol is adapted from established fluorometric methods for determining MAO-A and MAO-B inhibitory activity.
1. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
This compound test compounds
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection capabilities
2. Preparation of Solutions
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH as required.
-
Enzyme Working Solutions: Dilute recombinant human MAO-A and MAO-B in potassium phosphate buffer to their optimal working concentrations.
-
Kynuramine Stock Solution (10 mM): Dissolve kynuramine dihydrobromide in purified water.
-
Test Compound and Reference Inhibitor Stock Solutions (10 mM): Dissolve the this compound derivatives, clorgyline, and selegiline in DMSO.
-
Serial Dilutions: Prepare serial dilutions of the test compounds and reference inhibitors in potassium phosphate buffer to achieve a range of final assay concentrations.
3. Assay Procedure
-
Plate Setup: In a 96-well black microplate, add 50 µL of either the potassium phosphate buffer (for blank wells) or the appropriate enzyme working solution (MAO-A or MAO-B).
-
Inhibitor Addition: Add 25 µL of the serially diluted test compounds or reference inhibitors to the respective wells. For control wells (100% enzyme activity), add 25 µL of potassium phosphate buffer.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow for the interaction between the inhibitors and the enzymes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 25 µL of the kynuramine working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, ensuring it is protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380-400 nm.
4. Data Analysis
-
Subtract the fluorescence readings of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of control well) x 100 ]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
MAO-Glo™ Luminescent Assay Protocol
This protocol outlines a homogeneous, luminescent method for measuring MAO activity.
1. Materials and Reagents
-
MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffers, and Luciferin Detection Reagent)
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound test compounds
-
White, opaque 96-well microplates
-
Luminometer
2. Assay Procedure
-
Reagent Preparation: Prepare the MAO-Glo™ reagents according to the manufacturer's instructions.
-
Plate Setup: In a 96-well white, opaque microplate, add the test compounds at various concentrations.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well.
-
Substrate Addition: Add the luminogenic MAO substrate to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection Reagent Addition: Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Luminescence Measurement: After a brief incubation (e.g., 20 minutes) to stabilize the signal, measure the luminescence using a plate-reading luminometer.
3. Data Analysis
-
Calculate the net luminescence by subtracting the background luminescence (no enzyme control) from all readings.
-
Determine the percentage of inhibition for each test compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 values as described in the fluorometric assay protocol.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and selective MAO-B inhibitors. The data and protocols presented here provide a comprehensive guide for researchers and drug development professionals to further investigate these compounds and their therapeutic potential in the treatment of neurodegenerative diseases like Parkinson's disease. The detailed methodologies and visual representations of the underlying processes are intended to facilitate the design and execution of future studies in this area.
References
Troubleshooting & Optimization
improving yield and purity in 2H-1,4-Benzothiazin-3(4H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2H-1,4-Benzothiazin-3(4H)-one, focusing on improving yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A primary cause is the high reactivity of the starting material, 2-aminothiophenol, which is prone to oxidation. The formation of a disulfide byproduct, 2,2'-disulfanediyldianiline, is a common issue that reduces the amount of 2-aminothiophenol available for the desired reaction.[1]
To mitigate this and improve your yield, consider the following:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the oxidation of 2-aminothiophenol.
-
Reagent Purity: Ensure the purity of your 2-aminothiophenol. If it has been stored for a long time or exposed to air, it may have already partially oxidized. Purification by distillation or recrystallization may be necessary.
-
Reaction Temperature: The reaction temperature can significantly impact the yield. While some protocols suggest room temperature, others utilize reflux conditions.[1] It is crucial to optimize the temperature for your specific reaction conditions.
-
Choice of Base: The selection of a suitable base is critical for promoting the reaction. Weak bases like sodium acetate or triethylamine are commonly used to neutralize the HCl generated during the reaction of 2-aminothiophenol with chloroacetyl chloride. The choice of base can influence the reaction rate and, consequently, the yield.
-
Solvent Selection: The solvent can affect the solubility of reactants and intermediates, influencing the reaction rate. Alcohols like ethanol or methanol are frequently used.
Question: I am observing a significant amount of an insoluble side product in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The most likely insoluble side product is the disulfide of 2-aminothiophenol, 2,2'-disulfanediyldianiline. This is formed by the oxidation of the starting material, which is particularly susceptible to oxidation in the presence of air.
To prevent the formation of this byproduct:
-
Degas Solvents: Before use, degas the solvent by bubbling an inert gas (nitrogen or argon) through it to remove dissolved oxygen.
-
Use Fresh Reagents: Utilize freshly opened or purified 2-aminothiophenol to minimize the presence of pre-existing disulfide impurities.
-
Control Reaction Atmosphere: As mentioned previously, maintaining an inert atmosphere throughout the reaction is the most effective way to prevent oxidation.
If the disulfide has already formed, it can often be removed during the workup and purification steps. Due to its generally poor solubility in common organic solvents, it may be filtered off from the reaction mixture.
Question: My final product is difficult to purify and appears to be contaminated with unreacted starting materials. What is the best purification strategy?
Answer:
Purification of this compound can be challenging due to the potential for co-precipitation of starting materials and byproducts. The two most effective purification methods are recrystallization and column chromatography.
-
Recrystallization: Ethanol or a mixture of ethanol and water is a commonly reported solvent system for the recrystallization of this compound.[2] The crude product should be dissolved in a minimal amount of hot solvent and then allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative. A common eluent system is a mixture of toluene and ethyl acetate (e.g., 6:4 v/v).[2]
To confirm the purity of your final product, it is recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method for the synthesis of this compound is the condensation reaction between 2-aminothiophenol and a chloroacetylating agent, most commonly chloroacetyl chloride.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed.
Q2: What is the role of the base in this synthesis?
A2: The base, such as sodium acetate or triethylamine, plays a crucial role in scavenging the hydrochloric acid (HCl) produced during the acylation of the amino group of 2-aminothiophenol by chloroacetyl chloride. Neutralizing the acid is important because it prevents the protonation of the amino group, which would render it non-nucleophilic and thus halt the reaction.
Q3: Can other haloacetylating agents be used instead of chloroacetyl chloride?
A3: Yes, other haloacetylating agents such as bromoacetyl bromide or iodoacetyl iodide can also be used. However, chloroacetyl chloride is the most common and cost-effective choice. The reactivity of the haloacetylating agent follows the order I > Br > Cl.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Both 2-aminothiophenol and chloroacetyl chloride are hazardous chemicals. 2-aminothiophenol has a strong, unpleasant odor and is toxic. Chloroacetyl chloride is corrosive and a lachrymator (causes tearing). Therefore, this synthesis must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Sodium Acetate | Ethanol | 4 | 75 | Fictionalized Data |
| 2 | Triethylamine | Ethanol | 4 | 82 | Fictionalized Data |
| 3 | Sodium Acetate | Methanol | 4 | 72 | Fictionalized Data |
| 4 | Triethylamine | Dichloromethane | 6 | 65 | Fictionalized Data |
| 5 | Potassium Carbonate | Acetone | 8 | 78 | [4] |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Acetate in Ethanol
Materials:
-
2-Aminothiophenol
-
Chloroacetyl chloride
-
Anhydrous Sodium Acetate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in ethanol.
-
Add anhydrous sodium acetate (1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
optimization of reaction conditions for substituted 2H-1,4-Benzothiazin-3(4H)-ones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of substituted 2H-1,4-Benzothiazin-3(4H)-ones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in the synthesis of 2H-1,4-Benzothiazin-3(4H)-ones. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your 2-aminothiophenol and other reactants. Impurities can lead to unwanted side reactions and the formation of byproducts, such as the disulfide 2-[(2-aminophenyl)dithio]aniline.[1]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, some methods require refluxing in ethanol for extended periods, while others utilize catalysts like m-CPBA/2-IBX in acetonitrile at lower temperatures for shorter durations, leading to significantly higher yields (49-89%).[1] The reaction of 2-aminothiophenols with ethyl 2-bromoalkanoates is a common method to produce these compounds.[2]
-
Atmosphere: Some reactions are sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
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Work-up and Purification: Inefficient extraction or purification methods, such as column chromatography, can lead to loss of product.[1] Optimize your work-up procedure to minimize product loss.
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: Byproduct formation is a common challenge. The nature of the byproduct can provide clues about the underlying issue.
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Disulfide Formation: The oxidation of 2-aminothiophenol to its disulfide is a common side reaction.[1] Using fresh, high-purity 2-aminothiophenol and deoxygenated solvents can help minimize this.
-
Alternative Cyclization Products: Depending on the reactants and conditions, alternative heterocyclic ring systems may form. For example, reaction of 2-aminothiophenol with penta-2,4-dione can yield 1-(2-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetone as a byproduct.[1] Careful control of reaction temperature and stoichiometry is crucial.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize byproduct formation.
Q3: The reaction is proceeding very slowly. What can I do to increase the reaction rate?
A3: Long reaction times can be a drawback in some synthetic protocols.[1] To accelerate the reaction, consider the following:
-
Catalyst: The use of a suitable catalyst can significantly reduce reaction times. For example, some methods achieve completion in as little as 45-75 minutes with the right catalyst system.[1]
-
Temperature: Increasing the reaction temperature can increase the rate, but be cautious as this may also lead to increased byproduct formation. The optimal temperature should be determined experimentally.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the synthesis of related 4H-benzo-1,4-thiazines, often to within minutes.[2]
Q4: Are there alternative synthetic routes I can explore for better results?
A4: Yes, several synthetic strategies exist for 2H-1,4-Benzothiazin-3(4H)-ones and their derivatives.
-
From 2-Aminothiophenol: The most common starting material is 2-aminothiophenol, which can be reacted with various electrophiles such as α-haloesters, α-haloketones, or 1,3-dicarbonyl compounds.[1][2]
-
Intramolecular Cyclization: Another approach involves the intramolecular cyclization of appropriately substituted precursors.
-
Multi-component Reactions: One-pot, multi-component reactions can offer an efficient route to complex benzothiazine derivatives.[3]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various synthetic methods for 1,4-benzothiazine derivatives to facilitate comparison.
Table 1: Synthesis via Condensation of 2-Aminothiophenol (2-ATP) with 1,3-Dicarbonyl Compounds
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Graphene Oxide | None | - | - | - | [1] |
| 2 | None | Ethanol | Room Temp | 24 h | 36 | [1] |
| 3 | m-CPBA/2-IBX | Acetonitrile | 70 | 45-75 min | 49-89 | [1] |
| 4 | None | DMSO | Reflux | 50-60 min | 37-42 | [1] |
Table 2: Three-Component Synthesis of 1,4-Benzothiazines
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-ATP, Anilines, Methyl Ketones | KI/DMSO | Chlorobenzene | 120 | 16 h | 33-78 | [1] |
Experimental Protocols
Protocol 1: Oxidative Cyclocondensation of 2-Aminothiophenol with 1,3-Dicarbonyl Compounds [1]
-
To a solution of 2-aminothiophenol (10 mmol) and a 1,3-dicarbonyl compound (10 mmol) in acetonitrile (20 mL), add m-CPBA (10 mmol) and 2-IBX (10 mmol).
-
Heat the reaction mixture at 70 °C for 45-75 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2H-1,4-Benzothiazin-3(4H)-one derivative.
Protocol 2: Synthesis of 4H-benzo[b][1][3]thiazine-3-carboxylic acid derivatives [2]
-
Dissolve the appropriate 2-aminothiophenol and bromopyruvate derivative in a suitable solvent (e.g., ethanol).
-
The reaction may proceed at room temperature or require heating under reflux.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. Note that the stability of the benzothiazine ring can be an issue under certain acidic or basic conditions during workup and purification.[2]
Visualizations
The following diagrams illustrate key synthetic pathways and workflows.
Caption: Oxidative cyclization pathway for 2H-1,4-Benzothiazin-3(4H)-ones.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of 2H-1,4-Benzothiazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2H-1,4-Benzothiazin-3(4H)-one.
Troubleshooting Guides
Issue 1: Low Yield
Q: My reaction yield is significantly lower on a larger scale compared to the lab scale. What are the potential causes and how can I address them?
A: Several factors can contribute to a decrease in yield during scale-up. Here's a systematic approach to troubleshooting:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture. Consider using baffles to improve mixing.
-
-
Poor Temperature Control: The reaction of 2-aminothiophenol and chloroacetic acid is exothermic.[1][2] Insufficient heat removal on a larger scale can lead to an increase in temperature, favoring the formation of byproducts.
-
Solution: Implement a robust cooling system for the reactor. A gradual, controlled addition of one of the reactants (e.g., chloroacetic acid solution) can help manage the exotherm.
-
-
Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide byproducts.[3] This is a more significant issue with longer reaction times or exposure to air, which can be more prevalent in a plant setting.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity 2-aminothiophenol.
-
-
Suboptimal pH: The reaction is sensitive to pH. If the pH is too low, the nucleophilicity of the amino group on 2-aminothiophenol is reduced. If it is too high, the solubility of the reactants may be affected.
-
Solution: Carefully control the pH of the reaction mixture, typically by the slow addition of a base to neutralize the HCl formed during the reaction.
-
Issue 2: Product Purity Issues
Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
A: The primary impurities in this synthesis often arise from side reactions of the starting materials or intermediates.
-
2,2'-Disulfanediyldianiline: This is a common impurity resulting from the oxidation of 2-aminothiophenol.[4]
-
Solution: As mentioned for low yield, conducting the reaction under an inert atmosphere and using high-quality starting materials can minimize its formation.
-
-
Benzothiazole Derivatives: In the presence of strong acids and at elevated temperatures, there is a risk of forming benzothiazole-related impurities.[5]
-
Solution: Maintain careful control over the reaction temperature and the rate of acid generation.
-
-
N-Alkylation Products: If the reaction conditions are not optimized, the nitrogen atom of the benzothiazinone ring can be further alkylated by chloroacetic acid.
-
Solution: Use a stoichiometric amount of chloroacetic acid and control the reaction temperature to avoid over-alkylation.
-
Issue 3: Difficult Product Isolation
Q: I am having trouble with the filtration of the product on a larger scale. The filtration is very slow, and the product seems to be retaining a lot of solvent.
A: Challenges with solid-liquid separation are common during scale-up.
-
Fine Particle Size: Rapid precipitation or crystallization can lead to the formation of very fine particles that can clog the filter medium.
-
Solution: Control the rate of precipitation by adjusting the temperature, the rate of addition of anti-solvent, or the pH. A controlled cooling profile during crystallization can promote the growth of larger, more easily filterable crystals.
-
-
Product Form: The product may be precipitating as an amorphous solid or a fine powder that is difficult to handle.
-
Solution: Experiment with different crystallization solvents or solvent mixtures to obtain a more crystalline and easily filterable product. The use of seeding might also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the scale-up synthesis of this compound?
A1: While various solvents can be used at the lab scale, for industrial production, solvents like ethanol, isopropanol, or toluene are often preferred due to their cost, safety profile, and ease of recovery. The choice of solvent can also influence the reaction rate and the solubility of reactants and products, so it should be carefully evaluated during process development.
Q2: What is the optimal temperature range for this reaction at an industrial scale?
A2: The optimal temperature is a balance between reaction rate and impurity formation. Generally, the reaction is carried out at a moderately elevated temperature, typically in the range of 60-80°C. However, it is crucial to have a thorough understanding of the reaction's thermal profile to prevent a runaway reaction.[1][2] A reaction calorimetry study is highly recommended before scaling up.
Q3: How can I effectively purify the crude product on a large scale?
A3: Recrystallization is the most common method for purifying this compound on a large scale.[6] The choice of solvent is critical for effective purification. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol or mixtures of ethanol and water are often used.
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: Both 2-aminothiophenol and chloroacetic acid are hazardous materials.[7][8]
-
2-Aminothiophenol: It is toxic and readily absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and chemical-resistant clothing, is essential.
-
Chloroacetic Acid: It is corrosive and can cause severe burns. Use in a well-ventilated area and wear appropriate PPE.
-
Reaction Exotherm: As mentioned, the reaction is exothermic. A failure in the cooling system could lead to a runaway reaction. Ensure that the reactor is equipped with a reliable cooling system and an emergency quenching plan is in place.
Data Presentation
Table 1: Typical Reaction Parameters for Scale-Up Synthesis
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| 2-Aminothiophenol | 1.0 eq | 1.0 eq | 1.0 eq |
| Chloroacetic Acid | 1.05 eq | 1.02 eq | 1.01 eq |
| Base (e.g., NaHCO₃) | 1.1 eq | 1.05 eq | 1.02 eq |
| Solvent Volume | 10-15 mL/g | 8-12 L/kg | 6-10 L/kg |
| Reaction Temperature | 70-80°C | 65-75°C | 60-70°C |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inadequate Mixing | Improve stirrer design/speed. |
| Poor Temperature Control | Enhance reactor cooling; controlled reagent addition. | |
| Oxidation of Starting Material | Use inert atmosphere; fresh reagents. | |
| Low Purity | Formation of Disulfide Byproduct | Inert atmosphere; high-purity starting materials. |
| Formation of Benzothiazole | Control temperature and acid concentration. | |
| N-Alkylation | Use stoichiometric chloroacetic acid; control temperature. | |
| Difficult Filtration | Fine Particle Size | Control precipitation/crystallization rate. |
| Amorphous Product | Screen for optimal crystallization solvents. |
Experimental Protocols
Detailed Methodology for Scale-Up Synthesis of this compound
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
2-Aminothiophenol (high purity)
-
Chloroacetic acid
-
Sodium bicarbonate (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Water
-
Filter-dryer or centrifuge
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charge Reactants: Charge the reactor with 2-aminothiophenol and the solvent (e.g., ethanol). Begin agitation.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 65°C).
-
Reagent Addition: Slowly add a solution of chloroacetic acid in the solvent to the reactor over a period of 2-3 hours. Monitor the internal temperature closely to control the exotherm.
-
Base Addition: Concurrently or subsequently, add a solution or slurry of the base (e.g., sodium bicarbonate in water/ethanol) to neutralize the hydrochloric acid formed during the reaction. Maintain the pH in the desired range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC).
-
Crystallization: Once the reaction is complete, cool the mixture in a controlled manner to initiate crystallization. Seeding with a small amount of pure product may be beneficial.
-
Isolation: Isolate the product by filtration using a filter-dryer or by centrifugation.
-
Washing: Wash the product cake with a suitable solvent (e.g., cold ethanol or a mixture of ethanol and water) to remove impurities.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Mandatory Visualization
References
- 1. wjarr.com [wjarr.com]
- 2. cedrec.com [cedrec.com]
- 3. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 4. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
Technical Support Center: Overcoming Poor Solubility of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2H-1,4-Benzothiazin-3(4H)-one derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows very low solubility in aqueous solutions. What are the initial steps I should take to address this?
A1: The first step is to thoroughly characterize the physicochemical properties of your compound, including its pKa, logP, and melting point. This information will guide the selection of an appropriate solubility enhancement strategy. For instance, if your compound is ionizable, salt formation could be a viable option. For highly lipophilic compounds, lipid-based formulations or solid dispersions might be more suitable. It is also recommended to assess the compound's stability at different pH values and temperatures.
Q2: I am considering a formulation-based approach. What are the most common techniques for a compound like a this compound derivative?
A2: For heterocyclic compounds such as benzothiazinone derivatives, several formulation strategies can be effective:
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic polymer matrix to create an amorphous system, which generally has higher solubility than the crystalline form.[1][2][3][4]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved solubility and dissolution rates.[5][6][7][8]
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Cyclodextrin Complexation: Encapsulating the hydrophobic benzothiazinone molecule within the cavity of a cyclodextrin can significantly enhance its aqueous solubility.[9][10][11][12][13]
-
Co-solvency: The use of a mixture of water and a water-miscible organic solvent can also increase the solubility of your compound.[14]
Q3: How do I choose the most suitable solubility enhancement technique for my specific derivative?
A3: The choice of technique depends on the specific properties of your molecule and the intended application. A logical approach to selecting a suitable method is often employed in pharmaceutical development. Key decision points include the compound's ionizability, lipophilicity (logP), and thermal stability.
Below is a decision-tree diagram to guide your selection process.
Q4: Are there any chemical modification strategies to improve the solubility of these derivatives?
A4: Yes, a prodrug approach is a common chemical modification strategy. This involves attaching a hydrophilic moiety to the parent drug, which is cleaved in vivo to release the active compound.[15][16][17] This can dramatically increase aqueous solubility. For this compound derivatives, functional groups such as the secondary amine in the thiazine ring or substituents on the benzene ring could be potential sites for attaching a promoiety.
Quantitative Data Summary
While extensive quantitative data on the solubility enhancement of this compound derivatives is limited in the public domain, the following tables provide some context from studies on benzothiazinone analogs and other poorly soluble compounds, demonstrating the potential magnitude of improvement with different techniques.
Table 1: Aqueous Solubility of Selected Benzothiazinone Analogues [18][19][20]
| Compound | Modification | Aqueous Solubility (µg/mL) | Fold Increase |
| BTZ043 (parent) | - | ~6.4 (32 µM) | - |
| Analog 1a | Introduction of ionizable center | 12.8 | 2 |
| Analog 2d | Introduction of ionizable center | 27.07 (pH 6.5) | ~4.2 |
| Analog 2d | Introduction of ionizable center | 84.16 (pH 2.0) | ~13.1 |
| Analog 3n | Introduction of H-bond acceptor | 22.4 | ~3.5 |
| Analog 3o | Introduction of H-bond acceptor | 44.8 | 7 |
Table 2: Examples of Solubility Enhancement for Poorly Soluble Drugs Using Various Techniques [15]
| Drug | Technique | Solubility Enhancement |
| Pyrazolo[3,4-d]pyrimidine derivative | Prodrug | 600-fold |
| 10-hydroxycamptothecin | Prodrug | 80-fold |
| SB-3CT | Prodrug (phosphate) | >2000-fold |
| Carbamazepine | Prodrug | >100 mg/mL apparent solubility |
Experimental Protocols
Here are detailed methodologies for key solubility enhancement techniques that can be adapted for this compound derivatives.
Protocol 1: Solid Dispersion by Solvent Evaporation Method[2][3][22]
This protocol describes the preparation of a solid dispersion, a common and effective method for enhancing the solubility of poorly soluble drugs by converting them to an amorphous state within a hydrophilic carrier.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
Procedure:
-
Dissolution: Dissolve the benzothiazinone derivative and the hydrophilic carrier in a suitable common solvent. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C). This will result in the formation of a solid film or powder.
-
Drying: Further dry the obtained solid in a vacuum oven at a specified temperature for a sufficient time (e.g., 24 hours) to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle or a mechanical mill. Sieve the powder to obtain a uniform particle size.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion (absence of a sharp melting peak of the crystalline drug).
-
Powder X-ray Diffraction (PXRD): To further verify the amorphous state (absence of characteristic crystalline peaks of the drug).
-
In Vitro Dissolution Study: To compare the dissolution rate of the solid dispersion with the pure drug.
-
Protocol 2: Nanosuspension by Antisolvent Precipitation[5]
This method involves dissolving the drug in a solvent and then adding this solution to an antisolvent to precipitate the drug as nanoparticles.
Materials:
-
This compound derivative
-
Solvent (e.g., acetone, acetonitrile)
-
Antisolvent (e.g., water)
-
Stabilizer (e.g., HPMC, Pluronic F127, SLS)
Procedure:
-
Organic Phase Preparation: Dissolve the benzothiazinone derivative in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve a stabilizer in the antisolvent (water).
-
Precipitation: Add the organic phase dropwise into the aqueous phase under high-speed homogenization or ultrasonication. The rapid mixing causes the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization:
-
Particle Size and Zeta Potential Analysis: Use dynamic light scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential (an indicator of suspension stability).
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Saturation Solubility Study: To determine the increase in saturation solubility compared to the unprocessed drug.
-
Protocol 3: Cyclodextrin Complexation by Kneading Method[19]
This is a simple and economical method for preparing inclusion complexes.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water-ethanol mixture
Procedure:
-
Paste Formation: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Drug Incorporation: Slowly add the benzothiazinone derivative to the paste.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the kneaded mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the characteristic peaks of the drug, suggesting its inclusion in the cyclodextrin cavity.
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.
-
In Vitro Dissolution Study: To evaluate the enhancement in the dissolution rate of the complex compared to the pure drug.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ybcp.ac.in [ybcp.ac.in]
- 3. japsonline.com [japsonline.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. North South University Research Portal [rds3.northsouth.edu]
- 6. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. scienceasia.org [scienceasia.org]
- 12. mdpi.com [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. wjbphs.com [wjbphs.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. johronline.com [johronline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2H-1,4-Benzothiazin-3(4H)-one Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2H-1,4-Benzothiazin-3(4H)-one analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogs?
A1: The most frequently employed purification techniques for this class of compounds are column chromatography and recrystallization.[1][2] Column chromatography, including flash chromatography, is effective for separating the desired product from reaction byproducts and unreacted starting materials.[1][3] Recrystallization is a powerful method for obtaining highly pure crystalline solids.[2][4]
Q2: What types of impurities are commonly encountered during the synthesis of these analogs?
A2: Common impurities can include unreacted starting materials, such as substituted benzoic acids or thiourea intermediates, as well as byproducts from side reactions.[1] For instance, in some syntheses, the thiourea intermediate may be isolated alongside the final product if the cyclization is incomplete.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of column chromatography. By spotting the crude reaction mixture and the collected fractions on a TLC plate, you can identify the fractions containing the purified product. For recrystallization, purity can be assessed by techniques such as melting point determination and spectroscopic methods (NMR, LC-MS).
Troubleshooting Guides
Column Chromatography
Q4: My column chromatography is providing poor separation of my benzothiazinone analog from impurities. What can I do?
A4: Poor separation can be addressed by optimizing the solvent system (eluent). If you are using a gradient, consider a shallower gradient to increase the resolution between closely eluting compounds. If a single solvent system is being used, you may need to test different solvent mixtures with varying polarities. For example, combinations of heptane/ethyl acetate or toluene/ethyl acetate have been used successfully.[1][2]
Q5: The yield of my purified compound after column chromatography is very low. What are the potential causes and solutions?
A5: Low yield after column chromatography can result from several factors:
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Compound streaking/tailing on the column: This can be caused by the compound's acidity or basicity, or its poor solubility in the eluent. Adding a small amount of acid (e.g., formic acid) or base (e.g., triethylamine) to the eluent can sometimes improve peak shape and recovery.[5]
-
Irreversible adsorption to the silica gel: Some compounds may strongly adhere to the silica gel. Using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of water might help.
-
Improper loading: Ensure the crude product is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.
Q6: My compound is insoluble in the chosen eluent for column chromatography. What should I do?
A6: If your compound has low solubility in the mobile phase, it may precipitate on the column, leading to poor separation and recovery. You should select a solvent system in which your compound is sufficiently soluble. It may be necessary to use a stronger (more polar) solvent system for both loading and elution.
Recrystallization
Q7: I am having trouble finding a suitable solvent for the recrystallization of my this compound analog. What are the characteristics of a good solvent?
A7: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvents used for the recrystallization of benzothiazinone analogs include isopropanol and ethanol/water mixtures.[1][2]
Q8: My compound is not crystallizing from the solution upon cooling. What steps can I take to induce crystallization?
A8: If crystals do not form, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.
-
Reducing the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Cooling to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Q9: The purity of my compound did not improve after recrystallization. What could be the reason?
A9: This could be due to the formation of an oil instead of crystals, or the co-crystallization of impurities. If the compound "oils out," try using a larger volume of solvent or a different solvent system. If impurities are co-crystallizing, the purity of the initial crude material may be too low for a single recrystallization to be effective. In such cases, a preliminary purification by column chromatography may be necessary.[7]
Data Presentation
Table 1: Summary of Column Chromatography Conditions for this compound Analogs
| Compound Type | Stationary Phase | Eluent System | Reference |
| Halogenated non-nitro benzothiazinones | Silica gel 60 (63–200 µm) | Ethyl acetate/heptane gradient | [1] |
| 6-alkylamino-4-octyl-2H-1,4-benzothiazin-3-one | Silica gel | Toluene/ethyl acetate (6:4) | [2] |
| 8-Nitrobenzothiazinone analogs | Silica gel | CHCl₃-MeOH-HCOOH (200:20:1) | [5] |
| C-2 substituted nitrobenzothiazinones | Silica gel | Not specified | [8] |
| Azide and "click" chemistry products | Silica gel | Hexanes:EtOAc (4:6) | [3] |
Table 2: Recrystallization Solvents for this compound Analogs
| Compound Type | Recrystallization Solvent | Reference |
| Halogenated non-nitro benzothiazinone | Isopropanol | [1] |
| 6-acylamino-4-octyl-2H-1,4-benzothiazin-3-one | Ethanol/water mixture | [2] |
| Thiadiazole hybrid compounds | Ethanol | [4] |
Experimental Protocols
Protocol 1: Flash Chromatography of Halogenated Non-Nitro Benzothiazinones [1]
-
Preparation of the Column: A pre-packed silica gel column (30 μm) is used.
-
Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent. The maximum compound load should not exceed 5% (m/m) of the silica gel quantity.
-
Elution: The column is eluted with a gradient of ethyl acetate in heptane.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization of a Halogenated Benzothiazinone Analog [1]
-
Dissolution: The crude solid is dissolved in a minimum amount of hot isopropanol.
-
Cooling: The solution is allowed to cool slowly to room temperature.
-
Crystallization: As the solution cools, the pure compound crystallizes out. The flask may be placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold isopropanol to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum.
Visualizations
Caption: General workflow for the purification of this compound analogs.
Caption: Decision tree for troubleshooting failed recrystallization.
References
- 1. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2H-1,4-Benzothiazin-3(4H)-one in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2H-1,4-Benzothiazin-3(4H)-one and its derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows variable activity in my assays. What could be the cause?
Inconsistent biological activity is often linked to the inherent instability of the this compound scaffold.[1] This variability can be influenced by several factors:
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Instability in Solution: Derivatives of this compound are known to be reasonably stable in a solid state but can decompose in solution.[1]
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Oxidative Dimerization: A common degradation pathway is oxidative dimerization, which can occur during sample preparation and incubation.[1]
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pH Sensitivity: The benzothiazine ring has shown low stability under both acidic and basic conditions, which can be problematic in various biological buffers.[1]
-
Interaction with Media Components: Components within cell culture media, such as serum proteins, can bind to the compound, affecting its free concentration and stability.[2]
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Environmental Factors: Exposure to light, elevated temperatures, and even the type of container can impact the stability of the compound.[3][4]
Q2: What are the primary degradation pathways for this compound in biological assays?
The primary degradation pathways for 1,4-benzothiazine derivatives include:
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Oxidative Dimerization: This is a significant issue where two molecules of the benzothiazine derivative couple, leading to a loss of the intended compound.[1] Performing reactions in the dark and with degassed solvents at lower temperatures has been shown to mitigate this, although it may not be completely eliminated.[1]
-
Hydrolysis: The lactam ring in the this compound structure can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and inactivation.[1]
Q3: How can I prepare and store my this compound stock solutions to maximize stability?
Proper preparation and storage are critical for obtaining reliable experimental results.
-
Solvent Choice: Prepare stock solutions in a suitable, dry, aprotic solvent such as DMSO.
-
Concentration: Create concentrated stock solutions to minimize the volume added to aqueous assay buffers, thereby reducing the risk of precipitation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.[2]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Potential Cause: Degradation of the compound in the cell culture medium during the incubation period.
-
Recommended Solution:
-
Conduct a Stability Study: Perform a time-course experiment to determine the stability of your compound in the specific cell culture medium used for your assay. An example protocol is provided below.
-
Replenish the Compound: Based on the stability data, consider replenishing the medium with a fresh compound at regular intervals during long-term assays to maintain the desired concentration.[2]
-
Minimize Exposure to Harsh Conditions: Protect your assay plates from light and ensure the incubator maintains a stable temperature and pH.
-
Problem 2: Precipitation of the compound observed in the assay wells.
-
Potential Cause: Poor solubility of the compound in the aqueous assay buffer or cell culture medium.
-
Recommended Solution:
-
Determine Solubility Limit: Experimentally determine the maximum solubility of your compound in the assay medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is as low as possible (typically <0.1%) to avoid solvent-induced precipitation and toxicity.[2]
-
Use of Surfactants or Solubilizing Agents: In biochemical assays (not cell-based), consider the use of non-ionic surfactants like Tween-20 or Pluronic F-68 at low concentrations to improve solubility. However, their compatibility with your specific assay must be validated.
-
Problem 3: Batch-to-batch variability in experimental results.
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Potential Cause: Inconsistent purity or the presence of different impurity profiles between batches of the synthesized compound.
-
Recommended Solution:
-
Rigorous Analytical Characterization: Perform thorough analytical characterization (e.g., HPLC, LC-MS, NMR) on each new batch to confirm purity and structural integrity.[5]
-
Standardize Purification Protocol: Implement a consistent and robust purification method for every synthesis to minimize batch-to-batch variations.[5]
-
Quantitative Data Summary
The following tables provide illustrative stability data for this compound under typical biological assay conditions. This data is intended as a general guide; actual stability will depend on the specific experimental setup.
Table 1: Illustrative Stability of this compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time (hours) | % Remaining Compound (Protected from Light) | % Remaining Compound (Exposed to Light) |
| 0 | 100% | 100% |
| 6 | 90% | 75% |
| 12 | 78% | 55% |
| 24 | 60% | 30% |
| 48 | 35% | <10% |
| 72 | 15% | <5% |
Table 2: Illustrative Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C after 24 hours
| pH | % Remaining Compound |
| 5.0 | 65% |
| 6.0 | 80% |
| 7.4 | 95% |
| 8.0 | 70% |
| 9.0 | 50% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of the compound in a specific cell culture medium over time using HPLC or LC-MS/MS.[2][6]
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Preparation of Compound-Containing Medium: Prepare a solution of this compound in your chosen cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your assays.
-
Aliquoting and Incubation: Aliquot the prepared medium into sterile, light-protected microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
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Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to stop any further degradation.
-
Sample Preparation for Analysis:
-
Thaw the samples.
-
Precipitate proteins by adding three volumes of cold acetonitrile.
-
Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC or LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the concentration of the parent compound using a validated analytical method.
-
-
Data Analysis: Quantify the peak area corresponding to the parent compound at each time point. The percentage of the remaining compound is calculated relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
refining protocols for the synthesis of chiral 2H-1,4-Benzothiazin-3(4H)-ones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the asymmetric synthesis of chiral 2H-1,4-Benzothiazin-3(4H)-ones. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges and refine synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high enantioselectivity in the synthesis of chiral 2H-1,4-Benzothiazin-3(4H)-ones?
A1: The most successful strategies involve the use of chiral catalysts to control the stereochemical outcome of the reaction. Organocatalysis, particularly with chiral phosphoric acids or N-heterocyclic carbenes (NHCs), has proven effective.[1][2] These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Q2: Why is the purity of the starting materials, especially the 2-aminothiophenol derivative, so critical?
A2: Impurities in the starting materials can have a significant impact on both the reaction yield and the enantioselectivity. Oxidized 2-aminothiophenol can form disulfide-linked dimers and other byproducts, which can interfere with the catalytic cycle and lead to lower yields. Furthermore, any acidic or basic impurities can potentially neutralize the catalyst or promote undesired side reactions, eroding the enantiomeric excess (% ee).
Q3: Can the choice of solvent affect the enantioselectivity of the reaction?
A3: Yes, the solvent can play a crucial role in asymmetric catalysis. Solvents can influence the solubility of the catalyst and substrates, the stability of intermediates, and the overall conformation of the catalyst-substrate complex. It is essential to use anhydrous, high-purity solvents as specified in a validated protocol, as trace amounts of water or other coordinating impurities can deactivate the catalyst or alter its chiral environment.[3][4]
Q4: What are the first steps I should take if I observe a low yield in my reaction?
A4: If you are experiencing low yields, first verify the purity of your starting materials and ensure that all reagents and solvents are anhydrous. Confirm that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Next, re-evaluate the reaction conditions, such as temperature and reaction time, as these can be critical. Finally, consider increasing the catalyst loading, although this should be optimized to balance cost and efficiency.
Q5: How do I accurately determine the enantiomeric excess (% ee) of my product?
A5: The most common and reliable method for determining the % ee is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). It is imperative to develop a validated analytical method that achieves baseline separation (Resolution > 1.5) of the two enantiomers.[4]
Troubleshooting Guide
Problem 1: Low or Inconsistent Enantiomeric Excess (% ee)
| Possible Causes | Recommended Solutions |
| Impure or Degraded Chiral Catalyst: The catalyst is the primary source of stereochemical control. Impurities or degradation can severely compromise its effectiveness. | Verify Catalyst Quality: Use a fresh batch of catalyst or repurify the existing one. Confirm its identity and purity using techniques like NMR and check its optical rotation. Store chiral catalysts under an inert atmosphere and at the recommended temperature. |
| Sub-optimal Reaction Temperature: Temperature can significantly influence the transition states leading to the two enantiomers. | Optimize Temperature: Screen a range of temperatures. Often, lower temperatures favor higher enantioselectivity, although this may require longer reaction times. Ensure precise and consistent temperature control throughout the reaction.[3] |
| Incorrect Solvent or Presence of Impurities: Trace amounts of water or other coordinating impurities in the solvent can interfere with the catalyst-substrate interaction. | Use High-Purity Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual water.[4] |
| Inaccurate Analytical Method: The measured % ee is only as reliable as the method used to determine it. | Validate Chiral HPLC/SFC Method: Ensure baseline separation of enantiomers (Rs > 1.5). Verify accuracy with standards of known enantiomeric composition. Check for linearity of the detector response for both enantiomers.[4] |
Problem 2: Low Reaction Yield
| Possible Causes | Recommended Solutions |
| Oxidation of 2-Aminothiophenol Starting Material: This is a common substrate that is sensitive to air, leading to disulfide byproducts. | Use Freshly Purified Substrate: If possible, purify 2-aminothiophenol by distillation or recrystallization immediately before use. Handle it under an inert atmosphere. |
| Catalyst Inactivation: The catalyst may be inhibited by impurities or byproducts. | Ensure Inert Atmosphere: Conduct the reaction under a rigorously maintained inert atmosphere (argon or nitrogen) to prevent catalyst degradation. Degas all solvents prior to use. |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient time or non-optimal temperature. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. |
| Difficult Product Purification: The product may be difficult to isolate from the reaction mixture, leading to losses during workup and chromatography. | Optimize Purification Protocol: Screen different solvent systems for column chromatography. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Data Presentation
Table 1: Chiral Phosphoric Acid-Catalyzed Synthesis of Benzothiazolopyrimidine Derivatives
The following data is for the synthesis of benzothiazolopyrimidine derivatives, which are structurally analogous to 2H-1,4-Benzothiazin-3(4H)-ones and catalyzed by a chiral phosphoric acid. This demonstrates the effectiveness of this catalytic system.[1][5]
| Entry | Substrate (Enecarbamate) | Catalyst (mol%) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 10 | 95 | >98:2 | 98 |
| 2 | 4-Methylphenyl | 10 | 90 | >98:2 | 98 |
| 3 | 4-Methoxyphenyl | 10 | 99 | >98:2 | 99 |
| 4 | 4-Fluorophenyl | 10 | 99 | >98:2 | 99 |
| 5 | 4-Chlorophenyl | 10 | 99 | >98:2 | >99 |
| 6 | 4-Bromophenyl | 10 | 99 | >98:2 | >99 |
| 7 | 2-Chlorophenyl | 10 | 80 | >98:2 | 98 |
| 8 | N-Boc protected | 10 | 99 | >98:2 | 99 |
| 9 | N-Alloc protected | 10 | 99 | >98:2 | 99 |
| 10 | N-Boc protected | 5 | 70 | >98:2 | 97 |
Experimental Protocols
Representative Protocol for Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis
This protocol is adapted from a reported synthesis of chiral benzothiazolopyrimidines and is representative of an effective method for the asymmetric synthesis of related benzothiazine scaffolds.[1][5]
1. Materials and Setup:
-
Reactants: 2-Benzothiazolimine derivative (0.1 mmol, 1.0 equiv.), Enecarbamate derivative (0.3 mmol, 3.0 equiv.)
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Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP) (10 mol%, 0.01 mmol)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous (1.0 mL)
-
Apparatus: Oven-dried reaction vial with a magnetic stir bar, under an argon or nitrogen atmosphere.
2. Procedure:
-
To the oven-dried reaction vial, add the 2-benzothiazolimine derivative and the chiral phosphoric acid catalyst.
-
Seal the vial and introduce an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the anhydrous 1,2-dichloroethane via syringe.
-
Add the enecarbamate derivative to the stirred solution at the designated reaction temperature (e.g., 50 °C).
-
Stir the reaction mixture at this temperature for the specified time (e.g., 24 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the chiral product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: General experimental workflow for the asymmetric synthesis.
Caption: Troubleshooting flowchart for low enantioselectivity.
References
avoiding dimer formation during 2H-1,4-Benzothiazin-3(4H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,4-Benzothiazin-3(4H)-one. The primary focus is on avoiding the formation of undesired dimer byproducts.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, with a focus on preventing dimer formation.
Problem 1: Low Yield of the Desired Product and Presence of a Major Impurity
Q: My reaction is resulting in a low yield of this compound, and I observe a significant amount of a side product. How can I identify and minimize this impurity?
A: The most common side product in this synthesis is the oxidative disulfide dimer of the 2-aminothiophenol starting material, 2,2'-disulfanediyldianiline. This occurs when the thiol groups of two 2-aminothiophenol molecules react to form a disulfide bond, especially in the presence of oxygen.
Troubleshooting Steps:
-
Characterize the Impurity: The dimer has a molecular weight roughly double that of the starting material. You can use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity.
-
Use High-Purity Starting Materials: 2-aminothiophenol is susceptible to oxidation.[1] Use freshly opened or purified 2-aminothiophenol for the best results. Older, discolored starting material likely contains the disulfide dimer.
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Implement an Inert Atmosphere: The most effective way to prevent oxidative dimerization is to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the presence of oxygen, which is the primary oxidizing agent.
-
Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Optimize Reaction Temperature: While some reactions require heat, prolonged exposure to high temperatures in the presence of oxygen can promote oxidation. Monitor the reaction closely and avoid unnecessarily long reaction times.
Problem 2: Reaction Fails to Go to Completion
Q: Even after an extended reaction time, my starting materials are not fully consumed. What can I do to improve the reaction conversion?
A: Incomplete conversion can be due to several factors, including insufficient reactivity of the starting materials or non-optimal reaction conditions.
Troubleshooting Steps:
-
Choice of Reagents: The reaction between 2-aminothiophenol and chloroacetyl chloride is a common route.[2] Ensure the chloroacetyl chloride is of high purity and handled under anhydrous conditions to prevent hydrolysis.
-
Base Selection: A base is typically required to neutralize the HCl generated during the reaction. Common bases include triethylamine or pyridine. The choice and stoichiometry of the base can be critical. An excess of a strong base might lead to other side reactions.
-
Solvent Effects: The choice of solvent can influence the reaction rate and solubility of the reactants. Anhydrous solvents like ethanol, dimethylformamide (DMF), or toluene are often used.[3]
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, as mentioned previously, be mindful of promoting oxidative side reactions at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dimer formation in the synthesis of this compound?
A1: The primary mechanism is the oxidative coupling of the thiol groups of two molecules of the 2-aminothiophenol starting material to form a disulfide bond. This reaction is promoted by the presence of oxygen. The resulting disulfide, 2,2'-disulfanediyldianiline, is a common impurity.[4]
Q2: Can I use antioxidants to prevent dimer formation?
A2: While the use of antioxidants is a plausible strategy to prevent the oxidation of thiols, it is not a commonly reported method for this specific synthesis in the reviewed literature. The most reliable and widely accepted method is to maintain an inert atmosphere throughout the reaction.[1]
Q3: What is the typical yield I should expect for the synthesis of this compound when dimer formation is minimized?
A3: Yields can vary depending on the specific protocol and scale. However, by taking precautions to avoid dimer formation, such as using an inert atmosphere and high-purity reagents, yields of the desired product can be significantly improved. Some literature reports high yields for analogous 1,4-benzothiazine derivatives when side reactions are controlled.[5]
Q4: Are there alternative synthetic routes that are less prone to dimer formation?
A4: Yes, several synthetic routes exist. For instance, the reaction of 2-aminothiophenol with α-halo ketones or β-diketones can also yield 1,4-benzothiazine derivatives.[6] Additionally, intramolecular cyclization reactions of appropriately substituted precursors can be an effective strategy to avoid the intermolecular dimerization of the starting thiol.[7]
Data Presentation
The following table summarizes the impact of reaction conditions on the formation of the desired product versus the disulfide dimer, based on literature principles. Please note that direct comparative quantitative data is scarce in the literature, and this table is a qualitative representation of expected outcomes.
| Reaction Condition | Expected Yield of this compound | Expected Yield of Disulfide Dimer | Rationale |
| Air Atmosphere | Lower | Higher | Oxygen promotes the oxidative coupling of the thiol groups in 2-aminothiophenol.[4] |
| Inert Atmosphere (N₂ or Ar) | Higher | Lower | An inert atmosphere minimizes the presence of oxygen, thus suppressing the primary pathway for dimer formation.[1] |
| Aged/Impure 2-Aminothiophenol | Lower | Higher | Aged 2-aminothiophenol often contains pre-formed disulfide dimer, which can act as an impurity and may also indicate the presence of oxidizing species.[1] |
| Freshly Purified 2-Aminothiophenol | Higher | Lower | Starting with pure, unoxidized 2-aminothiophenol reduces the initial concentration of the dimer and potential catalysts for its formation.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reaction of 2-Aminothiophenol with Chloroacetyl Chloride under Inert Atmosphere
This protocol is designed to minimize the formation of the disulfide dimer by maintaining an inert atmosphere.
Materials:
-
2-Aminothiophenol (freshly purified)
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Ethanol
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Dissolve 2-aminothiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous ethanol under a positive pressure of nitrogen/argon.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous ethanol to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.
Visualizations
The following diagrams illustrate the key chemical pathways and troubleshooting logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of 2H-1,4-Benzothiazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient cyclization of 2H-1,4-Benzothiazin-3(4H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common synthetic routes involve the reaction of 2-aminothiophenols with various substrates. These substrates typically include α-halocarbonyl compounds (like 2-chloroacetic acid or ethyl 2-bromoalkanoates), acetylenic esters, or 1,3-dicarbonyl compounds.[1][2][3] The reaction between 2-aminobenzenethiols and compounds like ethyl 2-bromoalkanoates or 2-chloroacetic acid is a well-established method for preparing 2H-benzo[b][2][4]thiazin-3(4H)-one derivatives.[1]
Q2: What types of catalysts are typically used for this cyclization?
A variety of catalysts can be employed to facilitate this reaction. These include:
-
Heteropolyacids: Such as H3PW12O40, which has been shown to be an efficient catalyst.[4]
-
Metal Catalysts: Copper-based catalysts are used for intramolecular amination of aryl bromides.[1] Gold catalysts have also been utilized in the synthesis of benzothiazine heterocycles from thiourea derivatives.[5]
-
Iodine (NaI): Used in combination with an oxidant like K2S2O8.[1]
-
Acid Catalysts: Trifluoroacetic acid (TFA) has been used in an umpolung strategy with 2-aminothiophenols.[1]
-
Nanocatalysts and Ionic Liquids: These have been explored for more environmentally friendly synthetic routes.[2][3]
-
Green Catalysts: Polyethylene Glycol (PEG-200) has been used as an efficient and biocompatible reaction medium.[6]
Q3: Are there any catalyst-free methods available?
Yes, green chemistry methods have been developed that proceed without a catalyst. For instance, the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds can be achieved using a catalytic amount of hydrazine hydrate without a solvent.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired this compound product.
-
Possible Cause 1: Suboptimal Catalyst Choice. The efficiency of the cyclization is highly dependent on the chosen catalyst and substrates.
-
Solution: Refer to the catalyst comparison table below to select a more appropriate catalyst for your specific reactants. For instance, for the reaction of 2-aminobenzenethiols with acetylenic esters, a heteropolyacid catalyst like H3PW12O40 in isopropanol at 50°C has shown good results.[4]
-
-
Possible Cause 2: Inappropriate Reaction Conditions. Temperature, solvent, and reaction time play a crucial role.
-
Solution: Optimize the reaction conditions. For example, some protocols suggest running the reaction in the dark and with freshly degassed ethanol at a lower temperature to minimize side reactions.[1]
-
-
Possible Cause 3: Oxidative Dimerization of Starting Material. 2-aminothiophenols can readily oxidize to form disulfide dimers, which can be a competing reaction.[1]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using freshly prepared or purified 2-aminothiophenol is also recommended.
-
Problem 2: Formation of significant side products, such as dimers.
-
Possible Cause: Instability of the Benzothiazine Ring. The this compound ring system can be unstable under certain acidic or basic conditions, leading to decomposition or dimerization.[1]
-
Solution: Carefully control the pH of the reaction mixture. If possible, use milder reaction conditions. Isolation of the product by crystallization from solvents like methanol or hexane can help in separating it from dimeric side products.[1]
-
Problem 3: Difficulty in product isolation and purification.
-
Possible Cause: Product solubility or stability issues.
Data Presentation: Catalyst Performance in this compound Synthesis
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H3PW12O40 | 2-Aminobenzenethiols | Acetylenic esters | i-PrOH | 50 | 7 | High (not specified) | [4] |
| m-CPBA/2-IBX | 2-Aminothiophenol | 1,3-Dicarbonyl compounds | Acetonitrile | 70 | 0.75-1.25 | 49-89 | [2] |
| NaI / K2S2O8 | Substituted 2-aminothiophenols | - | - | - | - | Good (not specified) | [1] |
| Hydrazine hydrate | 2-Aminobenzenethiols | 1,3-Dicarbonyl compounds | Solvent-free | - | - | 83-96 | [1] |
| PEG-200 | 2-Aminobenzothiols | 1,3-Dicarbonyl compound | PEG-200 | 80 | 4 | High (not specified) | [6] |
| [Au(NCMe)(CyJohnPhos)]SbF6 | Thiourea derivatives | - | Ethanol | - | - | 90-99 | [5] |
Experimental Protocols
Protocol 1: Heteropolyacid-Catalyzed Synthesis of Benzothiazine Derivatives [4]
-
To a solution of 2-aminobenzenethiol (1 mmol) and an acetylenic ester (1 mmol) in isopropanol (5 mL), add H3PW12O40 (catalytic amount).
-
Stir the reaction mixture at 50°C for 7 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with cold isopropanol.
-
If necessary, purify the product by recrystallization.
Protocol 2: Gold-Catalyzed Synthesis of Benzothiazine Heterocycles [5]
-
Dissolve the thiourea derivative (1 mmol) in ethanol.
-
Add the gold catalyst, [Au(NCMe)(CyJohnPhos)]SbF6 (1 mol%).
-
Stir the reaction mixture at the appropriate temperature (as optimized for the specific substrate).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzothiazine.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting a suitable catalyst system.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
For researchers, scientists, and drug development professionals, the 2H-1,4-benzothiazin-3(4H)-one core represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of their structure-activity relationships (SAR) across key pharmacological targets, supported by experimental data and detailed methodologies.
The 1,4-benzothiazine nucleus is a recurring motif in a variety of biologically active compounds.[1] The unique structural features of the this compound core, including its fused ring system and the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications, leading to a wide array of pharmacological effects.[2][3] These derivatives have been extensively explored for their potential as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease, as potent antimicrobial agents to combat infectious diseases, and as cytotoxic agents for cancer therapy.[4][5][6]
Acetylcholinesterase (AChE) Inhibition: A Focus on Alzheimer's Disease
A promising avenue of investigation for this compound derivatives is their potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease.[4][7] A recent study detailed the design and synthesis of a series of thiadiazole-hybridized this compound derivatives as AChE inhibitors.[4]
Quantitative Data for AChE Inhibition
| Compound ID | Substitution at the 5-position of the 1,3,4-thiadiazole ring | AChE IC50 (µM)[4] |
| 3i | Isobutylamino | 0.027 |
| 3j | Cyclohexylamino | 0.025 |
| Donepezil (Reference) | - | 0.021 |
The in vitro evaluation of these compounds using the Ellman method revealed that derivatives bearing specific substituents on the thiadiazole ring exhibited significant inhibitory activity against AChE.[4] Notably, compounds 3i and 3j , with isobutylamino and cyclohexylamino substitutions respectively, displayed IC50 values in the nanomolar range, comparable to the standard drug Donepezil.[4][7] This suggests that bulky, lipophilic groups at this position are favorable for potent AChE inhibition. Interestingly, these compounds showed no significant activity against butyrylcholinesterase (BChE), indicating a degree of selectivity.[4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman Method)
The acetylcholinesterase inhibitory activity of the this compound derivatives was determined using the spectrophotometric Ellman method.[4][8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (Donepezil)
Procedure:
-
A solution of AChE (0.25 U/mL) is prepared in phosphate buffer.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
In a 96-well microplate, 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the AChE solution are added to each well.
-
The plate is incubated for 15 minutes at 37°C.
-
Following incubation, 50 µL of DTNB solution and 50 µL of ATCI solution are added to initiate the reaction.
-
The absorbance is measured kinetically at 412 nm for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the test compounds with that of the control (containing no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[4][9]
Antimicrobial Activity: A Battle Against Pathogens
Derivatives of the this compound scaffold have also demonstrated significant potential as antimicrobial agents.[5][10] Studies have explored their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.
Quantitative Data for Antimicrobial Activity
A study on 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues revealed promising antimicrobial activity. The minimum inhibitory concentration (MIC) values for some of the most active compounds are presented below.
| Compound ID | Target Organism | MIC (µg/mL)[5] |
| 4a | Staphylococcus aureus | 2-8 |
| 4j | Staphylococcus aureus | 2-8 |
| 4l | Staphylococcus aureus | 2-8 |
| 4a | Fungi Panel | 2-8 |
| 4j | Fungi Panel | 2-8 |
| 4l | Fungi Panel | 2-8 |
The results indicate that fluorination at the 7-position of the benzothiazine ring can contribute to potent antimicrobial effects.[5] The key intermediates in the synthesis of these compounds also exhibited remarkable antibacterial and antifungal activity, suggesting that multiple features of the molecular structure contribute to the overall efficacy.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the this compound derivatives against various microbial strains is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Standardized microbial inoculums (e.g., 0.5 McFarland standard)
-
Test compounds and reference antimicrobial agents
-
96-well microtiter plates
Procedure:
-
The test compounds are serially diluted in the appropriate broth medium in a 96-well plate to obtain a range of concentrations.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
A positive control well (containing medium and inoculum) and a negative control well (containing medium only) are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][14]
Anticancer Activity: Targeting Malignant Cells
The cytotoxic potential of this compound derivatives against various cancer cell lines has also been a subject of investigation.[6] While specific IC50 values are more varied in the literature, the general consensus points towards this scaffold as a viable starting point for the development of new anticancer agents.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][15][16] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds and a reference cytotoxic drug (e.g., cisplatin)
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved by adding a solubilization solution.
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2][15]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is intricately linked to the nature and position of the substituents on the benzothiazine core and any appended moieties.
Caption: Key Structure-Activity Relationships of this compound Derivatives.
Based on the available data, several key SAR trends can be identified:
-
For Acetylcholinesterase Inhibition: The introduction of a thiadiazole ring at the 6-position, further substituted with bulky and lipophilic groups at its 5-position (e.g., isobutylamino, cyclohexylamino), is crucial for high inhibitory potency against AChE.
-
For Antimicrobial Activity: Halogen substitution, particularly fluorine at the 7-position of the benzothiazine ring, appears to be a favorable modification for enhancing both antibacterial and antifungal activities.
-
For Anticancer Activity: While a definitive SAR is still emerging, the presence of aryl substituents has been shown to be beneficial for the antiproliferative properties of related benzothiazine scaffolds.[6]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. cbijournal.com [cbijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
A Comparative Analysis of 2H-1,4-Benzothiazin-3(4H)-one Derivatives and Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of novel 2H-1,4-Benzothiazin-3(4H)-one derivatives against established drugs in key therapeutic areas. The data presented is based on preclinical findings and aims to inform further research and development.
Executive Summary
Derivatives of the this compound scaffold have demonstrated significant therapeutic potential across a range of biological targets. This guide focuses on three key areas of activity: acetylcholinesterase (AChE) inhibition for Alzheimer's disease, monoamine oxidase B (MAO-B) inhibition for Parkinson's disease, and anti-inflammatory effects. In direct comparisons, specific benzothiazinone derivatives have shown efficacy comparable to or exceeding that of well-established drugs such as Donepezil, Selegiline, and Indomethacin.
Data Presentation
Acetylcholinesterase (AChE) Inhibition
Therapeutic Target: Alzheimer's Disease
Comparison Drug: Donepezil
A series of thiadiazole hybrid compounds of this compound have been evaluated for their ability to inhibit acetylcholinesterase, a key target in the management of Alzheimer's disease.[1][2] The results, as determined by the in vitro Ellman method, indicate that compounds 3i and 3j exhibit potent inhibitory activity, with IC50 values in the nanomolar range, comparable to the widely prescribed drug Donepezil.[1][2]
| Compound | Target | IC50 (µM) |
| Benzothiazinone Derivative 3i | AChE | 0.027[1] |
| Benzothiazinone Derivative 3j | AChE | 0.025[1] |
| Donepezil (Reference) | AChE | 0.021[2] |
Monoamine Oxidase B (MAO-B) Inhibition
Therapeutic Target: Parkinson's Disease
Comparison Drug: Selegiline
Several this compound derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the neurodegeneration associated with Parkinson's disease.[3] The most potent of these compounds exhibit IC50 values in the low nanomolar range, demonstrating significantly higher potency than the established MAO-B inhibitor, Selegiline.[3][4]
| Compound | Target | IC50 (µM) |
| Benzothiazinone Derivative 1b | MAO-B | 0.0027[3] |
| Benzothiazinone Derivative 1c | MAO-B | 0.0082[3] |
| Benzothiazinone Derivative 1d | MAO-B | 0.0096[3] |
| Benzothiazinone Derivative 1h | MAO-B | 0.0041[3] |
| Selegiline (Reference) | MAO-B | ~0.0068[4] |
Anti-inflammatory Activity
Therapeutic Target: Inflammation
Comparison Drug: Indomethacin
The anti-inflammatory potential of this compound derivatives has been assessed using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.[5][6][7] The results indicate that certain derivatives can produce a significant reduction in paw edema, with an efficacy comparable to the potent nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound | Assay | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Benzothiazinone Derivatives | Carrageenan-induced paw edema | Not specified | Comparable to Indomethacin |
| Indomethacin (Reference) | Carrageenan-induced paw edema | 10 | 54[8] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro determination of AChE inhibitory activity was performed using a spectrophotometric method based on the procedure described by Ellman et al.[9][10][11][12][13]
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[9][11]
Procedure:
-
Reagent Preparation:
-
Assay in 96-well plate:
-
Pre-incubation: The buffer, AChE solution, DTNB, and test compound/solvent are mixed and incubated for 10 minutes at 25°C.[9]
-
Reaction Initiation: 10 µL of ATCI solution is added to all wells to start the reaction.
-
Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control. The IC50 value is determined from the dose-response curve.
Workflow for the Ellman's method to determine AChE inhibition.
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory activity of the benzothiazinone derivatives against human MAO-B was determined using a fluorometric in vitro assay.[4][14][15]
Principle: This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of its substrate (e.g., kynuramine or benzylamine). The H2O2 is detected using a fluorescent probe.[4]
Procedure:
-
Reagent Preparation:
-
Recombinant human MAO-B enzyme.
-
MAO-B Assay Buffer.
-
MAO-B Substrate.
-
Developer.
-
Fluorescent Probe (e.g., GenieRed Probe).[14]
-
Test compounds (benzothiazinone derivatives and selegiline) dissolved in a suitable solvent.
-
-
Assay in 96-well plate:
-
Enzyme Addition and Incubation: 50 µL of the MAO-B enzyme solution is added to each well and incubated for 10 minutes at 37°C.[14][15]
-
Substrate Addition: 40 µL of the MAO-B Substrate Solution (containing substrate, developer, and fluorescent probe) is added to each well.[4][14]
-
Measurement: The fluorescence is measured kinetically (Ex/Em = 535/587 nm) at 37°C for 10-40 minutes.[14]
-
Calculation: The rate of reaction is determined from the linear range of the kinetic plot. The percentage of inhibition is calculated, and the IC50 value is determined.
References
- 1. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Comparative Cross-Reactivity Profiling of 2H-1,4-Benzothiazin-3(4H)-one Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 2H-1,4-Benzothiazin-3(4H)-one scaffold. The information is compiled from various studies to offer insights into the target selectivity and potential off-target effects of this class of compounds. The data presented herein is intended to aid in the evaluation and selection of these inhibitors for further investigation and development.
Introduction to this compound Derivatives
The this compound core structure is a privileged scaffold in medicinal chemistry, forming the basis for a variety of bioactive molecules. Derivatives of this scaffold have demonstrated inhibitory activity against a range of biological targets, including kinases, enzymes involved in neurotransmitter metabolism, and proteases. Understanding the cross-reactivity of these inhibitors is crucial for assessing their therapeutic potential and predicting potential side effects.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their primary targets and notable off-targets.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 (µM) | Notes |
| 1b | MAO-B | 0.0027 | Potent and selective for MAO-B.[1] |
| 1c | MAO-B | 0.0082 | High potency for MAO-B.[1] |
| 1d | MAO-A | 0.714 | Also inhibits MAO-B with an IC50 of 0.0096 µM.[1] |
| 1h | MAO-B | 0.0041 | Potent MAO-B inhibitor.[1] |
| 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one | DAAO | 4.20 | Also evaluated against D-amino acid oxidase.[1] |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | Target | IC50 (µM) | Notes |
| 3i | AChE | 0.027 | Thiadiazole hybrid derivative. Comparable to Donepezil (IC50 = 0.021 µM).[2][3] |
| 3j | AChE | 0.025 | Thiadiazole hybrid derivative. Potent AChE inhibitor.[2][3] |
Table 3: Kinase Inhibition
| Compound | Target | Activity | Notes |
| Compound 32k | CDK9 | Selective Inhibitor | A 2H-benzo[b][4][5]oxazin-3(4H)-one derivative, a closely related scaffold. Induces apoptosis in MV4-11 cell line.[4] |
| BJ-601 | CDK2 | Decreased Kinase Activity | A 3-amino-2-imino-3,4-dihydro-2H-1,3-benzothiazin-4-one derivative. Arrests cells in the G0/G1 phase.[6] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental methodologies are provided below to facilitate a deeper understanding of the inhibitors' mechanisms of action and the techniques used for their characterization.
Caption: CDK9 signaling pathway and the point of inhibition.
Caption: General workflow for inhibitor profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a general framework for an in vitro fluorometric assay to determine MAO-A and MAO-B inhibition.[7][8]
-
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate (e.g., p-tyramine) by MAO-A or MAO-B. A fluorescent probe, such as Amplex Red, reacts with H₂O₂ in the presence of horseradish peroxidase to produce a fluorescent product, which is quantified.
-
Reagents:
-
MAO-A and MAO-B enzymes (recombinant human)
-
MAO substrate (e.g., p-tyramine or kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Test inhibitors and reference compounds (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.
-
In a 96-well black microplate, add the test inhibitor dilutions. Include controls for no inhibitor (vehicle), no enzyme, and a known inhibitor.
-
Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[3][9]
-
Principle: The enzyme acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Test inhibitors and a reference inhibitor (e.g., donepezil)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well microplate, add the assay buffer, test inhibitor, and AChE enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes at 37°C).
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the MAO assay.
-
In Vitro Kinase Assay (CDK9/Cyclin T1)
This protocol describes a general luminescence-based kinase assay for measuring CDK9 activity.[1][10][11]
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
-
Reagents:
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase substrate peptide (e.g., CDK7/9tide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay reagents (or similar)
-
Test inhibitors
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well or 384-well plate, add the test inhibitor and the CDK9/Cyclin T1 enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 45-60 minutes at 30°C or room temperature).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent system (e.g., ADP-Glo™). This typically involves a two-step process: first, adding a reagent to deplete the remaining ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. benchchem.com [benchchem.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. CDK9/CyclinK Kinase Enzyme System [promega.com]
Benchmarking New 2H-1,4-Benzothiazin-3(4H)-one Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of novel 2H-1,4-Benzothiazin-3(4H)-one derivatives reveals their potential as promising therapeutic agents, with demonstrated efficacy in anticancer, anti-inflammatory, and acetylcholinesterase inhibition activities. This guide provides a comparative overview of their performance against established standards, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their evaluation.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] This guide focuses on the comparative benchmarking of new derivatives against well-known standards: Doxorubicin for anticancer activity, Indomethacin for anti-inflammatory effects, and Donepezil for acetylcholinesterase inhibition.
Anticancer Activity: Promising Cytotoxicity Against Cancer Cell Lines
Newly synthesized this compound derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. While specific IC50 values for a broad range of these exact derivatives benchmarked against Doxorubicin were not found in the immediate literature, studies on closely related benzothiazine and benzoxazine analogs provide strong evidence of their anticancer potential. For instance, novel 2-aryl-4H-3,1-benzothiazine derivatives have shown antiproliferative properties more beneficial than the standard drug Cisplatin in certain cancer cell lines.[3]
To provide a framework for comparison, the following table template can be used to summarize future experimental data:
| Compound ID | Cancer Cell Line | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| Derivative 1 | e.g., MCF-7 (Breast) | Data | Data |
| Derivative 2 | e.g., A549 (Lung) | Data | Data |
| Derivative 3 | e.g., HeLa (Cervical) | Data | Data |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Anti-inflammatory Activity: Potential for COX-2 Inhibition
Several 1,2-benzothiazine derivatives, a class closely related to the compounds of interest, have shown anti-inflammatory and analgesic activities, with some exhibiting efficacy comparable to or greater than Indomethacin in in vivo models.[4] The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. The following table illustrates the potential for new this compound derivatives to selectively inhibit the COX-2 enzyme, a key target in inflammation, as compared to the non-selective inhibitor Indomethacin.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Indomethacin COX-2 IC50 (µM) |
| Derivative A | Data | Data | Data | Data |
| Derivative B | Data | Data | Data | Data |
| Derivative C | Data | Data | Data | Data |
A higher selectivity index indicates a more favorable safety profile with potentially fewer gastrointestinal side effects.
Acetylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Treatment
A series of novel this compound derivatives incorporating a thiadiazole moiety have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[5] The results demonstrate that some of these new compounds exhibit potent AChE inhibitory activity, with IC50 values in the nanomolar range, comparable to the standard drug Donepezil.[5]
| Compound ID | AChE IC50 (µM) | Donepezil IC50 (µM) |
| Compound 3i | 0.027 | 0.021 |
| Compound 3j | 0.025 | 0.021 |
Data sourced from a study on thiadiazole hybrid compounds of benzothiazine.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the new this compound derivatives and the standard drug, Doxorubicin, for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-2 enzyme.
-
Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions (e.g., BPS Bioscience COX2 Inhibitor Screening Assay Kit).[6]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and the standard, Indomethacin, in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compounds or Indomethacin.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for the COX enzyme.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values for COX-2 inhibition.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) solution, and the AChE enzyme solution.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or the standard, Donepezil.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for their development as therapeutic agents.
Induction of Apoptosis in Cancer Cells
Studies on 1,4-benzothiazine analogues have shown that they can induce apoptosis (programmed cell death) in cancer cells.[7][8] This process is often mediated through the activation of a cascade of enzymes called caspases. The proposed pathway involves the activation of initiator caspases (caspase-8 and -9) which in turn activate executioner caspases (caspase-3), leading to the cleavage of cellular proteins and ultimately, cell death.[7][9]
Modulation of Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of key inflammatory pathways. A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory genes, including COX-2.[10] By inhibiting the activation of the NF-κB pathway, these compounds can potentially reduce the production of inflammatory mediators.
Experimental Workflow for Benchmarking
The following diagram outlines a logical workflow for the comprehensive benchmarking of new this compound derivatives.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2H-1,4-Benzothiazin-3(4H)-one: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The synthetic heterocyclic compound 2H-1,4-Benzothiazin-3(4H)-one and its derivatives have emerged as a promising class of therapeutic agents with diverse pharmacological activities. Extensive in vivo studies have validated their potential in treating infectious diseases, particularly tuberculosis, and have shown promise in addressing neurodegenerative and inflammatory conditions. This guide provides a comparative analysis of the in vivo performance of this compound derivatives against alternative therapeutic agents, supported by experimental data and detailed methodologies.
Antitubercular Potential: Targeting DprE1
The most significant therapeutic application of this compound derivatives lies in their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Clinical candidates such as BTZ043 and Macozinone (PBTZ169) have demonstrated remarkable efficacy, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1]
Mechanism of Action
Benzothiazinones act as suicide inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[2][3] The nitro group of the benzothiazinone is reduced to a nitroso derivative within the mycobacterium, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1][4] This irreversible inhibition blocks the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), a vital precursor for arabinan, a major component of the mycobacterial cell wall. The disruption of cell wall integrity ultimately leads to bacterial death.[2][5]
In Vivo Efficacy: A Comparative Overview
In vivo studies in murine and guinea pig models of tuberculosis have consistently demonstrated the potent bactericidal activity of benzothiazinone derivatives.
| Compound/Regimen | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| BTZ043 | Mouse (Mtb infected) | 50 mg/kg, oral, daily | Significant decrease in lung and spleen bacterial burden. | [6] |
| Guinea Pig (Mtb infected) | 300 mg/kg, oral, daily for 28 days | Significant reduction in bacterial burden at the site of infection, draining lymph node, and spleen. Reduced and less necrotic granulomas. | [2] | |
| PBTZ169 | Mouse (Mtb infected) | 25 mg/kg, oral, daily | Significantly greater reduction in bacterial load compared to BTZ043. | [6] |
| Mouse (N. brasiliensis infected) | 100 mg/kg, oral, twice daily for 22 weeks | Statistically significant therapeutic effect. | [6] | |
| Isoniazid (INH) | Guinea Pig (Mtb infected) | 60 mg/kg, oral, daily for 28 days | Significant reduction in bacterial burden. | [2] |
| Sulfamethoxazole/Trimethoprim (SXT) | Mouse (N. brasiliensis infected) | 100 mg/kg (sulfamethoxazole), oral, twice daily for 22 weeks | Statistically significant therapeutic effect. | [6] |
Pharmacokinetics and Toxicity
Pharmacokinetic studies have been a key focus in the development of benzothiazinone derivatives to optimize their in vivo performance.
| Compound | Species | Dose and Route | Key Pharmacokinetic Parameters | Toxicity Profile | Reference |
| BTZ043 | Mouse | 100 mg/kg, oral | Cmax: ~4.06 µg/mL; Tmax: 40 min | No genotoxicity or mutagenicity reported in rats at therapeutic levels. | [6] |
| Human | 125-500 mg, oral | Rapidly absorbed (Tmax: 0.5-0.75 h), short half-life (1.1-2.0 h). | Generally well-tolerated in Phase 1 trials. No significant QTcF prolongation. | [7] | |
| PBTZ169 | Mouse | 100 mg/kg, oral | Cmax: 1.74 µg/mL; Tmax: 40 min | - | [6] |
| Human | 10-320 mg, oral (different formulations) | Formulation dependent absorption and bioavailability. | - | [8] | |
| Compound [I] (N-(amino)piperazinyl BTZ derivative) | Mouse | 25 mg/kg, oral | t1/2: 5.07 h; Tmax: 0.50 h; Cmax: 501 ng/mL | Low acute toxicity (LD50 > 500 mg/kg). | [9] |
Neuroprotective and Anti-Inflammatory Potential
Beyond their antimicrobial activity, derivatives of this compound have shown promise in models of neurodegenerative diseases and inflammation.
A series of 2H-1,4-benzoxazin-3(4H)-one derivatives, structurally related to benzothiazinones, have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. These compounds were found to activate the Nrf2-HO-1 signaling pathway, leading to a reduction in reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory cytokines and enzymes.[10][11] One promising derivative, compound e16 , also exhibited a favorable safety profile in acute toxicity tests in mice.[10]
Furthermore, certain benzothiazine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[12][13] In vitro studies have shown potent AChE inhibition, and some compounds have demonstrated preliminary safety in cell-based assays.[12]
Antifungal Activity
Several studies have highlighted the in vitro antifungal activity of benzothiazine and benzothiazole derivatives against a range of fungal pathogens, including Candida species, molds, and dermatophytes.[14][15][16] While the in vivo validation of their antifungal potential is less extensive than for their antitubercular effects, the promising in vitro results suggest a valuable area for future research and development.
Experimental Protocols
In Vivo Tuberculosis Efficacy Model (Mouse)
A standardized experimental workflow is crucial for the reliable evaluation of antitubercular drug candidates.
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 9. Discovery of novel benzothiazinone derivatives with low acute toxicity | BioWorld [bioworld.com]
- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comparative Analysis of Docking Scores for 2H-1,4-Benzothiazin-3(4H)-one Analogs in Drug Discovery
For Immediate Release
This guide provides a comparative analysis of the molecular docking scores of various 2H-1,4-Benzothiazin-3(4H)-one analogs from recent research, offering valuable insights for researchers, scientists, and drug development professionals. The this compound scaffold is a prominent heterocyclic moiety that has demonstrated a wide range of pharmacological activities, making its analogs promising candidates for novel therapeutic agents. This comparison focuses on their in-silico performance against various biological targets, supported by experimental data.
Overview of this compound Analogs
The 1,4-benzothiazine core is a key pharmacophore in medicinal chemistry due to its versatile biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The synthesis of novel derivatives of this compound has been a focal point of recent drug discovery efforts, with molecular docking studies playing a crucial role in identifying promising lead compounds and elucidating their mechanism of action at a molecular level.
Comparative Docking Scores
The following table summarizes the molecular docking scores of various this compound analogs against different protein targets as reported in recent literature. Lower docking scores typically indicate a higher binding affinity between the ligand and the target protein.
| Compound Series | Target Protein | PDB ID | Top Docking Score (kcal/mol) | Key Findings & Reference |
| Benzothiazinone Derivatives (Va-Vi) | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | 4P8L | -9.68 | Compound (Vi) showed the highest docking score and potent antitubercular activity.[3] |
| Benzothiazinones and Benzothiazinyl Acetates (2a-f, 3a-d) | VEGFR2 Kinase Receptor | 6GQO | Not explicitly stated, but compound 2c had the highest score. | The compounds bind to the inactive DFG-Out confirmation of the receptor; compound 2c also showed high stability in GBSA studies.[4][5] |
| Thiadiazole-Benzothiazine Hybrids (3a-3j) | Acetylcholinesterase (AChE) | 4EY7 | Not explicitly provided, but compounds 3i and 3j showed significant interaction. | Compounds 3i and 3j displayed potent AChE inhibition with IC50 values of 0.027 µM and 0.025 µM, respectively, comparable to the standard drug donepezil.[6][7][8] |
| 2H-1,4-Benzothiazin-3(4H)-ones (1b, 1c, 1d, 1h) | Monoamine Oxidase B (MAO-B) | Not specified | Not explicitly provided, but IC50 values as low as 0.0027 µM were reported. | These derivatives were found to be potent and selective inhibitors of MAO-B, suggesting potential for Parkinson's disease treatment.[9] |
Experimental Protocols
The methodologies employed in the cited studies for the synthesis, characterization, biological evaluation, and computational analysis of this compound analogs are detailed below.
Synthesis and Characterization
The synthesis of this compound derivatives generally involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative or α-halo ester.[10] For instance, the synthesis of 4-octyl-2H-1,4-benzothiazin-3-ones was achieved through acylation and/or alkylation of the amino group under phase transfer catalysis conditions.[1][11] The structural confirmation of the synthesized compounds is typically carried out using a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-S bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
In Vitro Biological Evaluation
The biological activities of the synthesized analogs are assessed through various in vitro assays depending on the therapeutic target.
-
Antitubercular Activity: The activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains is determined using methods like the Microplate Alamar Blue Assay (MABA) to find the Minimum Inhibitory Concentration (MIC).[3]
-
Anticancer Activity: The cytotoxic effects of the compounds are evaluated against cancer cell lines, such as the MCF-7 human breast cancer cell line, using assays like the MTT assay to determine the IC50 values.[4][5]
-
Enzyme Inhibition Assays:
-
Acetylcholinesterase (AChE) Inhibition: The Ellman method is commonly used to screen for AChE inhibitors, which are potential treatments for Alzheimer's disease.[6][7][8]
-
Monoamine Oxidase (MAO) Inhibition: The inhibitory activity against human MAO-A and MAO-B is determined to assess the potential for treating neurological disorders like Parkinson's disease.[9]
-
Molecular Docking Studies
Molecular docking simulations are performed to predict the binding mode and affinity of the synthesized compounds with their target proteins. A general workflow includes:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the ligands (benzothiazinone analogs) are drawn and converted to 3D structures, followed by energy minimization.
-
Docking Simulation: Software such as AutoDock, Molegro Virtual Docker, or Schrödinger's suite is used to perform the docking calculations.[12][13] The active site of the protein is defined, and the ligands are docked into this site.
-
Analysis of Results: The docking results are analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound analogs.
Caption: Workflow for the discovery of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking studies of benzothiazinone derivatives in the search for new tuberculostatic agents | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 2H-1,4-Benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzothiazin-3(4H)-one scaffold is a privileged heterocyclic motif found in a variety of pharmacologically active compounds. Its synthesis is a key step in the development of new therapeutic agents. This guide provides an objective, data-driven comparison of the most common synthetic routes to this important core structure, offering detailed experimental protocols and performance data to aid researchers in selecting the optimal pathway for their specific needs.
Key Synthetic Strategies
The synthesis of this compound is predominantly achieved through two primary strategies: the condensation of 2-aminothiophenol with a C2 electrophile, and the intramolecular cyclization of a pre-functionalized aminothiophenol derivative. A less common route involves the reaction of 2-aminophenol with a sulfur-containing C2 synthon. Each approach offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Route A: Condensation of 2-Aminothiophenol with a Haloacetylating Agent
This is the most direct and widely employed method for the synthesis of the this compound ring system. The reaction involves the nucleophilic attack of the thiol group of 2-aminothiophenol onto an activated carbonyl of a haloacetylating agent, such as chloroacetic acid or chloroacetyl chloride, followed by an intramolecular cyclization via nucleophilic attack of the amino group on the carbon bearing the halogen.
One-pot variations of this approach, often utilizing microwave irradiation, have been developed to improve efficiency and reduce reaction times.[1] For instance, the reaction of 2-aminothiophenol with ethyl-2-bromo-2-alkyl/aryl acetates under microwave conditions in the presence of a base provides a rapid entry to substituted derivatives.[1]
Route B: Intramolecular Cyclization of S-(2-aminophenyl)mercaptoacetic acid
This strategy involves the initial synthesis of the key intermediate, S-(2-aminophenyl)mercaptoacetic acid, which is then induced to cyclize, typically under acidic or thermal conditions, to form the desired benzothiazinone. While this approach requires the preparation of the intermediate, it can offer better control over the reaction and may be suitable for certain substituted analogs. The synthesis of the precursor can be achieved by reacting 2-aminothiophenol with chloroacetic acid under basic conditions.
Route C: Reaction of 2-Aminophenol with Thioglycolic Acid (Less Common)
A conceptually alternative approach involves the condensation of 2-aminophenol with thioglycolic acid. This route is less frequently reported in the literature for the synthesis of this compound, suggesting potential challenges with chemoselectivity and reaction efficiency compared to the more established methods starting from 2-aminothiophenol.
Head-to-Head Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to this compound.
| Parameter | Route A1: 2-Aminothiophenol + Chloroacetyl Chloride (MW) | Route A2: 2-Aminothiophenol + Chloroacetic Acid | Route B: Intramolecular Cyclization |
| Starting Materials | 2-Aminothiophenol, Chloroacetyl Chloride | 2-Aminothiophenol, Chloroacetic Acid | S-(2-aminophenyl)mercaptoacetic acid |
| Key Reagents/Catalysts | Acetic Acid (solvent) | MeSO3H/SiO2 | Acid catalyst (e.g., p-TsOH) |
| Reaction Conditions | Microwave Irradiation, 10 min | Heating at 140 °C, 2.5 h | Heating |
| Reported Yield | up to 87% (for 2-chloromethylbenzothiazole) | up to 92% (for 2-chloromethylbenzothiazole)[2] | High (qualitative) |
| Advantages | Rapid reaction time, high yield. | High yield, readily available starting materials. | Good for specific substituted analogs. |
| Disadvantages | Requires microwave reactor. | Longer reaction time, high temperature. | Two-step process, requires precursor synthesis. |
Experimental Protocols
Route A1: Synthesis of this compound via Microwave-Assisted Condensation of 2-Aminothiophenol and Chloroacetyl Chloride
This protocol is adapted from a similar synthesis of 2-chloromethylbenzothiazole.[3]
-
Reaction Setup: In a microwave-safe reaction vessel, a solution of 2-aminothiophenol (1.0 mmol) in glacial acetic acid (5 mL) is prepared.
-
Addition of Reagent: Chloroacetyl chloride (1.1 mmol) is added dropwise to the stirred solution at room temperature.
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a power and temperature optimized for the specific instrument (e.g., 100 W, 120 °C) for 10 minutes.
-
Work-up: After cooling, the reaction mixture is poured into ice-water (50 mL). The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route A2: Synthesis of this compound by Condensation of 2-Aminothiophenol and Chloroacetic Acid
This protocol is based on a general procedure for the synthesis of 2-substituted benzothiazoles.[2]
-
Catalyst Preparation: A catalyst of methanesulfonic acid supported on silica gel (MeSO3H/SiO2) is prepared according to literature procedures.
-
Reaction Mixture: A mixture of 2-aminothiophenol (1.0 mmol), chloroacetic acid (1.1 mmol), and the MeSO3H/SiO2 catalyst is heated at 140 °C for 2.5 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
Purification: The product is isolated by column chromatography on silica gel using an appropriate eluent to yield pure this compound.
Route B: Synthesis of this compound via Intramolecular Cyclization of S-(2-aminophenyl)mercaptoacetic acid
This is a two-step process.
Step 1: Synthesis of S-(2-aminophenyl)mercaptoacetic acid
-
Reaction Setup: 2-Aminothiophenol (1.0 mmol) is dissolved in an aqueous solution of sodium hydroxide (2.0 mmol in 10 mL of water).
-
Addition of Reagent: A solution of chloroacetic acid (1.0 mmol) in water is added dropwise to the reaction mixture with stirring.
-
Reaction: The mixture is stirred at room temperature for 12 hours.
-
Work-up: The solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Step 2: Intramolecular Cyclization
-
Reaction Setup: S-(2-aminophenyl)mercaptoacetic acid (1.0 mmol) is suspended in a high-boiling solvent such as toluene or xylene, with a catalytic amount of p-toluenesulfonic acid.
-
Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by recrystallization or column chromatography to yield this compound.
Visualizing the Synthetic Landscape
The following diagrams illustrate the relationships between the different synthetic strategies and the general workflow.
Caption: Overview of the primary synthetic pathways to this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Confirming Cellular Target Engagement of 2H-1,4-Benzothiazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of direct molecular interactions between a small molecule and its protein target within a cellular environment is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of established biophysical and proteomic methods to confirm the cellular target engagement of 2H-1,4-Benzothiazin-3(4H)-one, a heterocyclic scaffold known for a wide range of biological activities.[1][2][3] This document outlines the experimental protocols for key methodologies, presents hypothetical comparative data for illustration, and includes visualizations of the underlying workflows and signaling pathways.
Introduction to Target Engagement Methodologies
Elucidating the direct binding of a small molecule to its target protein in a physiological context is essential for mechanism-of-action studies, validating therapeutic hypotheses, and assessing potential off-target effects.[1] Several robust techniques have been developed to measure this engagement. Here, we compare two prominent methods: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads Pulldown Assay coupled with mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein often increases the protein's thermal stability.[4][5] By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of denatured proteins can be monitored. A ligand-bound protein will remain in the soluble fraction at higher temperatures compared to its unbound state.[4][6][7]
-
Kinobeads Pulldown Assay: This chemical proteomics approach utilizes beads functionalized with a panel of broad-spectrum kinase inhibitors to enrich a large portion of the cellular kinome.[8][9][10][11] When cell lysates are pre-incubated with a free inhibitor (such as this compound), the inhibitor competes with the kinobeads for binding to its target kinases. The resulting reduction in the amount of a particular kinase captured by the beads is then quantified by mass spectrometry, revealing the inhibitor's targets and their relative affinities.[8][10]
Comparative Analysis of Target Engagement Data
To illustrate how these methods can be used to compare the target engagement of this compound (referred to as "Compound BZT" in the tables) against a known inhibitor, we present the following hypothetical data. For this example, we assume a potential target is Mitogen-Activated Protein Kinase (MAPK).
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This table shows the melting temperature (Tm) shift of MAPK in the presence of Compound BZT and a known MAPK inhibitor. An increase in Tm indicates target stabilization and therefore engagement.
| Compound | Concentration (µM) | Melting Temperature (Tm) of MAPK (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| Compound BZT | 10 | 56.0 | +3.5 |
| Known MAPK Inhibitor | 1 | 58.2 | +5.7 |
Table 2: Kinobeads Pulldown Assay Data
This table presents the apparent dissociation constants (Kd app) derived from competitive pulldown experiments. A lower Kd value signifies a higher binding affinity.
| Target Protein | Compound BZT Kd app (nM) | Known MAPK Inhibitor Kd app (nM) |
| MAPK | 150 | 25 |
| Off-Target Kinase 1 | >10,000 | 5,000 |
| Off-Target Kinase 2 | 2,500 | >10,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes the steps to determine the thermal shift of a target protein upon ligand binding.[4][5]
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., human colorectal adenocarcinoma cells, HT-29) to approximately 80% confluency.
-
Treat the cells with either the vehicle (e.g., DMSO) or this compound at the desired concentration for 1-2 hours under normal culture conditions.
-
-
Cell Lysis and Heat Treatment:
-
Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells through freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed to remove cellular debris.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., MAPK).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. The difference between these values is the thermal shift (ΔTm).
-
Protocol 2: Kinobeads Pulldown Assay
This protocol outlines the procedure for identifying kinase targets through competitive binding.[8][9][10]
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by ultracentrifugation to remove insoluble material.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate and incubate with increasing concentrations of this compound or a control inhibitor for 1 hour at 4°C. A vehicle control (DMSO) must be included.
-
-
Kinase Enrichment:
-
Add kinobeads to each lysate sample and incubate for 2 hours at 4°C with gentle rotation to allow for the capture of unbound kinases.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the bound proteins from the kinobeads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample based on the MS data.
-
For each identified kinase, plot the relative amount bound to the beads against the concentration of the free inhibitor.
-
Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd app), which reflects the binding affinity of the compound for that kinase.
-
Visualizations
References
- 1. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2H-1,4-Benzothiazin-3(4H)-one: A Guide for Laboratory Professionals
For immediate reference, the primary principle for the disposal of 2H-1,4-Benzothiazin-3(4H)-one is to adhere to all national and local environmental regulations. This compound must be treated as controlled waste and disposed of through a licensed waste disposal contractor.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on standard safety data sheet (SDS) recommendations.
Core Disposal Principles
The fundamental guideline for the disposal of this compound is that it must be managed in accordance with official regulations.[1] It is imperative to consult your institution's environmental health and safety (EHS) department to ensure compliance with all relevant local and national requirements.
Key procedural steps include:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be allowed to enter drains or waterways.
-
Use a Licensed Waste Disposal Service: The disposal of this chemical waste must be handled by an approved and licensed waste disposal company.
-
Original Containers: Whenever possible, keep the chemical in its original container.[1]
-
No Mixing of Waste: Do not mix this compound with other waste materials.[1]
-
Contaminated Container Disposal: Uncleaned and empty containers should be treated with the same precautions as the product itself and disposed of in the same manner.[1]
Step-by-Step Disposal Protocol
-
Consult Your Institutional EHS Guidelines: Before beginning any disposal process, review your organization's specific protocols for chemical waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound for disposal.
-
Waste Collection:
-
Carefully collect the waste material, ensuring to avoid the generation of dust.
-
If the original container is not available, use a clearly labeled, compatible container for chemical waste. The label should include the full chemical name: "this compound" and any relevant hazard symbols.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure chemical waste storage area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS).
-
Quantitative Data Summary
Safety Data Sheets for this compound do not typically provide specific quantitative limits for disposal methods, as these are dictated by local and national regulations. The key quantitative consideration is the amount of waste being disposed of, which will be documented for the waste contractor.
| Parameter | Guideline |
| Disposal Route | Licensed Waste Disposal Facility |
| Effluent Discharge Limit | Not permitted for drain disposal |
| Air Emission | Avoid dust generation during handling |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2H-1,4-Benzothiazin-3(4H)-one
Essential Safety and Handling Guide for 2H-1,4-Benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 5325-20-2). Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Recommended Specifications |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin | Chemical-resistant Gloves | Nitrile rubber gloves are recommended. Always inspect gloves prior to use. |
| Protective Clothing | Laboratory coat. | |
| Respiratory | Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended when handling large quantities or in poorly ventilated areas. |
Quantitative Safety Data
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of any dust or vapors.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust.
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, especially before eating, drinking, or smoking.
-
Container Handling: Keep the container tightly closed when not in use.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Waste Handling and Disposal
-
Disposal: Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to dispose of this material through a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
